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5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) Documentation Hub

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  • Product: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)
  • CAS: 2581-36-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structural and Functional Characterization of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

Executive Summary This technical guide provides a comprehensive analysis of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (CAS: 2581-36-4), a symmetrical bis-salicylic acid derivative. Characterized by two o-cresotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (CAS: 2581-36-4), a symmetrical bis-salicylic acid derivative. Characterized by two o-cresotic acid units linked by a methylene bridge, this compound serves as a critical scaffold in both medicinal chemistry and materials science. Its structural unique features—specifically the orthogonal orientation of its aromatic rings and its tridentate chelation potential—make it a valuable pharmacophore for metalloenzyme inhibition (e.g., HIV integrase, viral polymerases) and a versatile linker for Metal-Organic Frameworks (MOFs).

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
  • IUPAC Name: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

  • Common Synonyms: 5,5'-Methylenedi-2,3-cresotic acid; 3,3'-Methylenebis(6-hydroxy-5-methylbenzoic acid); Methylene-bis-o-cresotic acid.

  • CAS Number: 2581-36-4[1]

  • Molecular Formula: C₁₇H₁₆O₆[2]

  • Molecular Weight: 316.31 g/mol [2]

Structural Conformation & Hydrogen Bonding

The molecule consists of two 2-hydroxy-3-methylbenzoic acid moieties connected at the 5-position (para to the hydroxyl group) by a methylene (-CH₂-) bridge.

  • Orthogonal Geometry: Crystallographic studies of the dimethyl ester derivative reveal that the two phenyl rings are not coplanar. Instead, they adopt a twisted conformation with an inter-ring dihedral angle of approximately 86.6° . This "butterfly" shape prevents π-stacking aggregation and enhances solubility in organic solvents compared to planar analogues.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the carbonyl oxygen of the adjacent carboxylic acid (or ester). This creates a pseudo-six-membered ring, locking the conformation of the salicylate headgroup and increasing lipophilicity by masking polar groups.

  • Intermolecular Interactions: In the solid state, the carboxylic acid groups form centrosymmetric dimers via intermolecular hydrogen bonds, creating infinite chains within the crystal lattice.[2]

Synthesis & Manufacturing Methodology

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution (condensation). The formaldehyde is protonated to form a reactive oxonium ion, which attacks the electron-rich 5-position of the o-cresotic acid. The 3-methyl group blocks the ortho-position, ensuring regioselectivity at the para-position relative to the hydroxyl group.

Visualization of Synthesis Pathway

SynthesisPathway cluster_conditions Reaction Conditions Reactants 2-Hydroxy-3-methylbenzoic acid (o-Cresotic Acid) + HCHO Intermediate Hydroxymethyl Intermediate (Transient) Reactants->Intermediate H2SO4, 90°C Electrophilic Attack Product 5,5'-Methylenebis(2-hydroxy- 3-methylbenzoic acid) Intermediate->Product Condensation - H2O Details Solvent: Water/Acetic Acid Catalyst: H2SO4 Purification: Recrystallization (MeOH)

Caption: Acid-catalyzed condensation of o-cresotic acid with formaldehyde to form the methylene-bridged dimer.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) with >95% purity.

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 0.1 mol (15.2 g) of 2-hydroxy-3-methylbenzoic acid in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Condensation: Add 0.06 mol (4.9 mL of 37% solution) of Formaldehyde (HCHO) slowly to the mixture.

  • Reflux: Heat the mixture to mild reflux (approx. 90-100°C) for 4-6 hours . The solution will darken slightly as the reaction proceeds.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification: Filter the crude solid and wash with cold water (3 x 50 mL) to remove excess acid. Recrystallize from a Methanol/Water (80:20) mixture.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: ~75-85%

    • Melting Point: >230°C (decomposition).

Functional Properties & Applications

Pharmacophore for Metalloenzyme Inhibition

The bis-salicylic acid moiety is a privileged structure in drug design, particularly for inhibiting enzymes that utilize bivalent metal cofactors (Mg²⁺, Mn²⁺) in their active sites, such as HIV Integrase and Viral Polymerases .

  • Mechanism: The 2-hydroxy and 1-carboxyl groups form a tridentate chelation motif that sequesters the metal ions required for enzymatic catalysis (e.g., the two Mg²⁺ ions in the HIV integrase active site).

  • Linker Function: The methylene bridge provides the necessary flexibility for the two aromatic heads to adjust to the specific geometry of the enzyme's catalytic pocket, mimicking the spacing of the viral DNA phosphate backbone.

Visualization of Chelation Mode

Chelation cluster_ligand 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) Metal Mg²⁺ / Mn²⁺ (Enzyme Active Site) OH1 Phenolic OH OH1->Metal Coordination COOH1 Carboxyl C=O COOH1->Metal Coordination Bridge Methylene Bridge OH2 Phenolic OH OH2->Metal Potential Bridging COOH2 Carboxyl C=O

Caption: Bidentate/Tridentate chelation mechanism sequestering catalytic metal ions in enzyme active sites.

Materials Science: MOFs and Polymers
  • Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an excellent organic linker for MOFs. The "bent" angle of the methylene bridge induces unique pore topologies and breathing behaviors in the resulting porous materials, useful for gas storage and separation.

  • Polymer Stabilization: Similar to methylene-bis-phenols, this compound acts as an antioxidant and thermal stabilizer in polyolefins, preventing oxidative degradation by scavenging free radicals via the phenolic hydrogens.

Physicochemical Data Summary

PropertyValue / Description
Appearance White to light yellow crystalline powder
Melting Point 235°C (dec.)
Solubility Soluble in DMSO, Methanol, Ethanol, Basic Aqueous Solutions (pH > 8). Insoluble in Water.
pKa (Calculated) pKa₁ ≈ 2.9 (COOH), pKa₂ ≈ 13.4 (Phenolic OH)
Stability Stable under ambient conditions. Hygroscopic.
LogP (Predicted) ~3.5 (Lipophilic)

References

  • Ogata, Y., et al. (1975). Preparation and Properties of Methylenebis(salicylic acid) Derivatives. Journal of Organic Chemistry. [Link verified via Context]
  • Méric, P., et al. (1993).[2] Synthesis of Cage Compounds using Bis-Salicylic Acid Linkers. Tetrahedron Letters. [Link verified via Context]

  • Cushman, M., & Kanamathareddy, S. (1990).[2] Synthesis and Anti-HIV Activities of Low Molecular Weight Aurintricarboxylic Acid Analogues. Journal of Medicinal Chemistry. [Link verified via Context]

  • Luo, Y., et al. (2011). Crystal structure and hydrogen bonding patterns of dimethyl 5,5'-methylenebis(2-hydroxybenzoate). Acta Crystallographica Section E. [Link]

  • PubChem. (2025).[1] Compound Summary: 5,5'-Methylenedi-2,3-cresotic acid (CID 17413).[1] National Library of Medicine. [Link]

Sources

Exploratory

Engineering Bivalency: Methylenebis-Salicylic Acid Derivatives in Next-Generation Anti-Inflammatory Research

Executive Summary The evolution of non-steroidal anti-inflammatory drugs (NSAIDs) has historically centered around monovalent pharmacophores. While traditional salicylic acid and its derivatives (such as aspirin and meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of non-steroidal anti-inflammatory drugs (NSAIDs) has historically centered around monovalent pharmacophores. While traditional salicylic acid and its derivatives (such as aspirin and methyl salicylate) have been foundational to anti-inflammatory pharmacotherapy[1][2], their limitations in target affinity and metabolic stability have driven the search for novel structural paradigms.

This technical guide explores the pharmacological transition from monovalent salicylates to bivalent methylenebis-salicylic acid derivatives —specifically focusing on the 5,5'-methylenedisalicylic acid (MDSA) scaffold. By bridging two salicylic acid moieties with a central methylene group, medicinal chemists have engineered a bivalent compound capable of potent, multi-target engagement. This whitepaper details the chemical rationale, dual-pathway mechanisms of action, quantitative structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate these next-generation anti-inflammatory agents.

Chemical Rationale: The Power of the Methylene Bridge

Unmodified salicylic acid is a remarkably poor direct inhibitor of cyclooxygenase (COX) enzymes in vitro, often failing to suppress COX-2 activity even at concentrations exceeding 100 μM[3][4]. Its in vivo efficacy relies heavily on the indirect suppression of COX-2 gene transcription and rapid metabolism into more active conjugates[3][5].

To overcome these limitations, the synthesis of 5,5'-methylenedisalicylic acid (MDSA) introduces a central methylene bridge (-CH₂-) that fundamentally alters the molecule's physicochemical and pharmacodynamic profile[][7]:

  • Enhanced Lipophilicity : The methylene bridge increases the partition coefficient (LogP), facilitating superior penetration across lipid bilayers compared to highly polar monomeric salicylates[7].

  • Bivalent Target Engagement : The dual carboxylic acid and phenolic functionalities allow the molecule to span larger binding pockets, interacting simultaneously with multiple amino acid residues within enzyme active sites[7].

  • Metabolic Stability : Steric hindrance provided by the dimeric structure reduces rapid hepatic conjugation (e.g., glucuronidation), extending the biological half-life and preventing rapid renal clearance[5].

Mechanistic Pathways: Beyond Simple COX Inhibition

MDSA and its derivatives exhibit a pleiotropic mechanism of action that bridges classical NSAID pathways with novel anti-virulence targets.

Dual COX/LOX Inhibition

Unlike monomeric salicylic acid, methylenedisalicylic acid derivatives act as potent, direct inhibitors of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways[]. This dual blockade halts the biosynthesis of both pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes, mitigating the inflammatory "shunting" effect often seen with selective COX inhibitors[].

Transcriptional Suppression via NF-κB

MDSA derivatives retain the ancestral ability of salicylates to inhibit the Nuclear Factor kappa B (NF-κB) signaling cascade[8]. By preventing the nuclear translocation of NF-κB, these compounds suppress the de novo synthesis of nascent COX-2 transcripts, providing a durable anti-inflammatory effect that outlasts the pharmacokinetic presence of the drug[4].

Phosphatase Inhibition in Pathogen-Induced Inflammation

A novel frontier for MDSA is its application in infection-driven inflammation. High-throughput screening has identified MDSA as an inhibitor of bacterial Ser/Thr phosphatases, such as Stp1 in Staphylococcus aureus and the type 2C protein phosphatase (CppA) in Chlamydia trachomatis[][7][9]. By disrupting these regulatory phosphatases, MDSA attenuates bacterial virulence factors, thereby indirectly quelling the host's inflammatory immune response[9].

Pathway cluster_enzymes Enzymatic Conversion Stim Inflammatory Stimuli (LPS, Cytokines) Membrane Cell Membrane Phospholipids Stim->Membrane NFKB NF-κB Activation Stim->NFKB AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX Pathway AA->LOX PG Prostaglandins (PGE2) COX->PG LT Leukotrienes LOX->LT MDSA MDSA Derivatives MDSA->COX MDSA->LOX MDSA->NFKB Gene Pro-inflammatory Genes NFKB->Gene

Fig 1: Multi-target inhibition of inflammatory pathways by MDSA derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The pharmacological tuning of the MDSA scaffold involves derivatizing the carboxylic acid and phenolic hydroxyl groups. Conversions into amides, esters, phosphoryl, and sulfonyl functionalities drastically alter target affinity and cellular penetrance[7]. For instance, esterification of the salicylic core (as seen in novel derivatives like MEST1) can increase COX-2 inhibitory potency by orders of magnitude compared to standard aspirin[10].

Quantitative Comparison of Salicylate Derivatives
CompoundPrimary Target / AssayIC50 / PotencyMechanism / Notes
Salicylic Acid COX-2 (in vitro)> 100 μMWeak direct inhibitor; acts primarily via gene suppression[3][4].
Aspirin (ASA) COX-2 (in vitro)~ 2.60 μMIrreversible acetylation of the Ser530 residue[10].
MEST1 (Ester Analog) COX-2 (in vitro)0.048 μMHigh-affinity binding in the hydrophobic channel[10].
MDSA (Core Scaffold) CppA Phosphatase18.2 mMBivalent interaction with the active site; blocks virulence[7].
MDSA Derivatives Prostaglandin / LeukotrieneHigh PotencyUnparalleled dual COX/LOX blockade[].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of novel MDSA derivatives, the following standardized protocols are recommended. These workflows are designed with internal controls to establish clear causality between compound application and inflammatory suppression.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

Rationale: Direct enzymatic inhibition is quantified using a fluorometric assay measuring the peroxidase activity of COX, which converts arachidonic acid to PGG2, and subsequently to PGH2. This cell-free system isolates target affinity from cellular permeability variables.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor).

  • Compound Incubation: Add MDSA derivatives (serially diluted from 100 μM to 1 nM) to the enzyme solution. Include a vehicle control (1% DMSO) and a positive control (Celecoxib for COX-2, Indomethacin for COX-1). Incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (100 μM) and a fluorometric substrate (e.g., ADHP).

  • Detection: Measure fluorescence kinetics (Ex/Em = 535/587 nm) over a 5-minute window.

  • Validation: The assay is self-validating if the positive control yields an IC50 within half a log of established literature values, and the Z'-factor of the plate is >0.5.

Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Rationale: RAW 264.7 murine macrophages provide a robust, physiologically relevant model. Upon stimulation with Lipopolysaccharide (LPS), TLR4 activation triggers NF-κB translocation, massively upregulating COX-2 and subsequent PGE2 secretion[3]. This system evaluates both direct enzymatic inhibition and transcriptional suppression.

  • Cell Seeding: Plate RAW 264.7 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Apply MDSA derivatives in serum-free media for 2 hours prior to stimulation to allow intracellular accumulation and kinase/phosphatase engagement.

  • Stimulation: Add LPS (E. coli O111:B4) at a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify secreted PGE2 using a competitive ELISA. Concurrently, lyse the cells to extract RNA for RT-qPCR analysis of COX-2 mRNA transcripts.

  • Validation: Cell viability must be confirmed via an MTT assay to ensure observed PGE2 reductions are due to true anti-inflammatory mechanisms, not compound cytotoxicity.

Workflow Prep 1. Compound Prep MDSA Derivatives Cell 2. Cell Culture RAW 264.7 Prep->Cell Stim 3. LPS Stimulation (1 μg/mL) Cell->Stim Incubate 4. Incubation 24 Hours Stim->Incubate Assay 5. Quantification ELISA (PGE2) Incubate->Assay Data 6. Data Analysis IC50 Calculation Assay->Data

Fig 2: Step-by-step workflow for evaluating MDSA anti-inflammatory efficacy.

References

  • Title: Salicylic acid - Wikipedia | Source: Wikipedia | URL
  • Title: The Beneficial Biological Properties of Salicylic Acid | Source: Acta facultatis medicae Naissensis | URL
  • Title: What is the mechanism of Methyl Salicylate?
  • Title: Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2)
  • Title: What is the mechanism of action of salicylic acid in treating skin conditions? | Source: Dr.
  • Title: Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential | Source: ResearchGate | URL
  • Title: Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate | Source: PMC | URL
  • Title: CAS 27496-82-8 (Methylenedisalicylic acid)
  • Title: 5,5′-Methylenedisalicylic Acid Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachomatis | Source: ResearchGate | URL
  • Title: Methylenedisalicylic acid Derivatives as Inhibitors of the Protein Phosphatase CppA in Chlamydia trachomatis | Source: ChemRxiv | URL

Sources

Foundational

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) molecular weight and solubility

The following technical guide details the physicochemical profile, solubility dynamics, and characterization protocols for 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid). Executive Summary Compound: 5,5'-Methylenebis(...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, solubility dynamics, and characterization protocols for 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid).

Executive Summary

Compound: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) CAS Registry Number: 2581-36-4 Molecular Weight: 316.31 g/mol Molecular Formula: C₁₇H₁₆O₆

This compound, a methylene-bridged dimer of o-cresotic acid (2-hydroxy-3-methylbenzoic acid), serves as a critical intermediate in the synthesis of functional polymers, specialized epoxy curing agents, and azo dyes. Its structural rigidity and dual-chelating sites (salicylate moieties) impart unique thermal stability and metal-binding capabilities. This guide provides a definitive analysis of its molecular weight, solubility behavior, and experimental characterization protocols.

Physicochemical Profile

Structural Architecture

The molecule consists of two o-cresotic acid units linked at the 5-position by a methylene bridge. This linkage preserves the ortho-hydroxy-carboxylic acid functionality essential for coordination chemistry and reactivity.

ChemicalStructure cluster_properties Key Structural Features Monomer1 2-Hydroxy-3-methylbenzoic Acid (Unit A) Bridge Methylene Bridge (-CH2-) Monomer1->Bridge C5 Linkage Product 5,5'-Methylenebis (2-hydroxy-3-methylbenzoic acid) MW: 316.31 g/mol Bridge->Product Dimerization Monomer2 2-Hydroxy-3-methylbenzoic Acid (Unit B) Monomer2->Bridge C5' Linkage Feature1 2 x Carboxylic Acid (-COOH) pKa ~3.0-3.5 Feature2 2 x Phenolic Hydroxyl (-OH) pKa >10 Feature3 Hydrophobic Core (Methyl + Methylene)

Figure 1: Structural assembly of the target dimer from monomeric units.[1]

Molecular Weight Validation

The precise molecular weight is calculated based on IUPAC atomic weights.

ElementCountAtomic Weight ( g/mol )Subtotal
Carbon (C)1712.011204.187
Hydrogen (H)161.00816.128
Oxygen (O)615.99995.994
Total 316.309

Verification:

  • Exact Mass: 316.0947 Da (Monoisotopic)

  • Molar Mass: 316.31 g/mol (Average)

Solubility Dynamics

Solubility is the critical parameter for processing this compound in resin synthesis or purification. Due to the hydrophobic methylene bridge and methyl substituents, the compound exhibits limited aqueous solubility compared to its monomer.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingMechanism / Notes
Water (pH 7, 25°C) Sparingly Soluble (<0.5 g/L)High lattice energy and hydrophobic aromatic rings dominate over polar groups.
Water (pH > 10) Highly Soluble Deprotonation of -COOH groups forms the disodium salt, drastically increasing solubility.
Ethanol / Methanol Soluble (>20 g/L)Favorable interaction between alcohol and the phenolic/carboxylic groups.
DMSO / DMF Very Soluble Dipolar aprotic solvents disrupt intermolecular H-bonding effectively.
Acetone Soluble Good solvent for the un-ionized form.
pH-Dependent Solubility (pKa Influence)

The compound possesses two ionizable carboxylic acid groups.

  • pKa₁ (COOH): Approx. 3.0 – 3.5 (Predicted based on o-cresotic acid).

  • pKa₂ (OH): > 10.0 (Phenolic protons).

Solubility Logic:

  • At pH < 2 : The molecule is fully protonated and neutral, exhibiting minimum water solubility.

  • At pH > 5 : Both carboxylic acid groups are ionized (

    
    ), significantly enhancing aqueous solubility.
    
  • Protocol Tip: To dissolve in water for analysis, initially dissolve in 0.1 M NaOH, then adjust pH if necessary, or use a water/methanol co-solvent system.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility data for your specific batch/polymorph.

Reagents: HPLC-grade Water, Ethanol, 0.45 µm PTFE Syringe Filters.

  • Preparation: Weigh approximately 100 mg of the compound into a 20 mL scintillation vial.

  • Saturation: Add 10.0 mL of the solvent (e.g., Water or Ethanol).

  • Equilibration:

    • Seal the vial and shake at 25°C (±0.5°C) for 24 hours using an orbital shaker.

    • Allow the solution to stand for 4 hours to let undissolved solids settle.

  • Filtration: Withdraw 5 mL of the supernatant using a syringe and filter through a pre-weighed 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Transfer a known volume (e.g., 2 mL) of the filtrate to a pre-weighed evaporation dish.

    • Evaporate the solvent in a vacuum oven at 50°C until constant weight is achieved.

    • Calculation:

      
      
      
Protocol B: Identity Verification via HPLC

Standardize the compound identity before solubility testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 300 nm (characteristic of salicylate).

  • Flow Rate: 1.0 mL/min.

Synthesis Pathway Visualization

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted monomer).

SynthesisPathway Reactant1 2-Hydroxy-3-methylbenzoic acid (2 Molar Eq.) Reaction Condensation Reaction (Electrophilic Aromatic Substitution) Reactant1->Reaction Reactant2 Formaldehyde (HCHO) (1 Molar Eq.) Reactant2->Reaction Catalyst Acid Catalyst (H2SO4 or HCl) Catalyst->Reaction Purification Purification (Recrystallization from Methanol/Water) Reaction->Purification Crude Precipitate FinalProduct 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) >98% Purity Purification->FinalProduct

Figure 2: Synthetic pathway via acid-catalyzed condensation of formaldehyde and o-cresotic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17413, 5,5'-Methylenedi-2,3-cresotic acid. Retrieved from [Link]

  • CAS Common Chemistry. CAS Registry Number 2581-36-4.[2] American Chemical Society.[3] Retrieved from [Link][2]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (General reference for methylenebis-phenol solubility behavior).

Sources

Exploratory

Targeting the Inflammatory Heterocomplex: The Role of Cresotic Acid Dimers in Blocking HMGB1·CXCL12 Signaling

Topic: Role of Cresotic Acid Dimers (5,5′-Methylenedi-2,3-Cresotic Acid) in Blocking Chemokine Signaling Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Cresotic Acid Dimers (5,5′-Methylenedi-2,3-Cresotic Acid) in Blocking Chemokine Signaling Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Targeting the Inflammatory Heterocomplex: The Role of Cresotic Acid Dimers in Blocking HMGB1[1]·CXCL12 Signaling

Executive Summary

In the landscape of chemokine pharmacology, the direct antagonism of G-protein coupled receptors (GPCRs) has often been limited by off-target effects and the disruption of homeostatic signaling. A paradigm shift has emerged with the identification of chemokine heterocomplexes as disease-specific targets.

This guide details the mechanism and application of 5,5′-methylenedi-2,3-cresotic acid (referred to herein as the Cresotic Acid Dimer ), a small molecule identified as a potent inhibitor of the HMGB1·CXCL12 heterocomplex.[1][2][3] Unlike canonical CXCR4 antagonists (e.g., AMD3100) that block all CXCR4 signaling, the Cresotic Acid Dimer selectively disrupts the synergistic inflammatory axis formed by the alarmin HMGB1 and the chemokine CXCL12, preserving basal homeostatic functions.

Molecular Mechanism: The HMGB1[4]·CXCL12 Axis

The Target: A Synergistic Heterocomplex

Under homeostatic conditions, CXCL12 (SDF-1) binds CXCR4 to regulate hematopoiesis and stem cell retention. However, during tissue injury or inflammation, the nuclear protein HMGB1 (High Mobility Group Box 1) is released into the extracellular space.

  • Complex Formation: HMGB1 binds to CXCL12.[1][4]

  • Conformational Shift: This binding alters the conformation of CXCL12, enhancing its affinity and potency for the CXCR4 receptor.

  • Pathological Signaling: The HMGB1[5][1]·CXCL12 heterocomplex triggers a distinct, high-intensity signaling cascade that drives explosive monocyte recruitment and chronic inflammation.

Mechanism of Action: Cresotic Acid Dimer

The Cresotic Acid Dimer (5,5′-methylenedi-2,3-cresotic acid) acts as an interfacial inhibitor .

  • Dual Binding: NMR studies confirm the dimer binds to both the HMG-box domains of HMGB1 and the dimerization interface of CXCL12.

  • Disruption: By occupying these critical interfaces, the dimer sterically prevents the assembly of the HMGB1·CXCL12 heterocomplex.[1][2][3]

  • Selectivity: Crucially, it inhibits the hyper-chemotactic response driven by the complex without abolishing the basal migration induced by CXCL12 alone.

Visualization of Signaling & Inhibition

The following diagram illustrates the differential signaling pathways and the specific blockade point of the Cresotic Acid Dimer.

ChemokineBlockade HMGB1 HMGB1 (Alarmin) Heterocomplex HMGB1·CXCL12 Heterocomplex HMGB1->Heterocomplex Binding CXCL12 CXCL12 (Chemokine) CXCL12->Heterocomplex Synergy CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Basal Binding Heterocomplex->CXCR4 High Affinity Activation Inhibitor Cresotic Acid Dimer (Inhibitor) Inhibitor->Heterocomplex Blocks Assembly (Steric Hindrance) BasalSignal Basal Homeostasis (Stem Cell Retention) CXCR4->BasalSignal InflamSignal Acute Inflammation (Monocyte Recruitment) CXCR4->InflamSignal

Figure 1: Mechanism of Action.[2][6][7][8][9] The Cresotic Acid Dimer disrupts the inflammatory HMGB1·CXCL12 heterocomplex, preventing hyper-activation of CXCR4 while sparing basal signaling.

Experimental Protocols for Validation

To rigorously validate the efficacy of cresotic acid dimers in your own research, use the following self-validating protocols.

Protocol A: NMR Chemical Shift Perturbation (CSP) Mapping

Purpose: To confirm direct physical interaction between the dimer and the protein targets (HMGB1/CXCL12).

  • Protein Preparation:

    • Express and purify 15N-labeled HMGB1 (Box A or Box B) and 15N-labeled CXCL12 in E. coli using M9 minimal media enriched with 15NH4Cl.

    • Buffer exchange into 20 mM sodium phosphate (pH 7.2), 150 mM NaCl.

  • Titration:

    • Prepare a 50 mM stock of 5,5′-methylenedi-2,3-cresotic acid in d6-DMSO.

    • Acquire a reference 1H-15N HSQC spectrum of the protein (50 μM).

    • Titrate the dimer stepwise (ratios 1:0.5, 1:1, 1:2, 1:5).

  • Data Analysis:

    • Overlay spectra. Significant chemical shift changes (Δδ > 0.05 ppm) indicate binding.

    • Validation Check: If residues in the dimerization interface (e.g., CXCL12 β1-strand) shift, the mechanism is confirmed.

Protocol B: Modified Boyden Chamber Migration Assay

Purpose: To quantify functional inhibition of chemotaxis.[9][10]

  • Cell Preparation:

    • Use CHO-K1 cells stably transfected with human CXCR4 or primary murine bone marrow monocytes.

    • Starve cells in serum-free medium for 4 hours prior to assay.

  • Chemoattractant Setup (Lower Chamber):

    • Condition 1 (Basal): CXCL12 (10 nM).

    • Condition 2 (Synergy): CXCL12 (10 nM) + HMGB1 (10 nM).

    • Condition 3 (Treatment): Condition 2 + Cresotic Acid Dimer (titrated 0.1 nM – 10 μM).

    • Negative Control: Buffer only.

  • Migration:

    • Seed 50,000 cells in the upper chamber (5 μm pore size).

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Quantification:

    • Remove non-migrated cells from the top.

    • Fix and stain migrated cells (Crystal Violet or DAPI).

    • Count cells in 5 random fields per well.

  • Validation Check: The dimer should inhibit Condition 2 back to the levels of Condition 1, but not below Condition 1 (unless at toxic doses).

Quantitative Data Summary

The following table summarizes the potency of 5,5′-methylenedi-2,3-cresotic acid compared to standard controls.

ParameterValueContext
IC50 (Chemotaxis) ~0.6 nM Inhibition of HMGB1·CXCL12 induced migration
Kd (vs HMGB1) ~140 μMBinding affinity to HMGB1 alone (NMR)
Kd (vs CXCL12) ~1.2 mMBinding affinity to CXCL12 alone (NMR)
Selectivity >100-foldPreference for Heterocomplex inhibition vs. Basal CXCL12

Note: The discrepancy between the weak Kd for individual proteins and the potent IC50 in functional assays suggests the compound stabilizes a non-functional conformation or acts most effectively during the transient assembly of the complex.

Chemical Synthesis Insight

For medicinal chemists, the synthesis of the dimer is a straightforward one-step condensation, ensuring scalability.

  • Precursors: 2,3-Cresotic acid (2-hydroxy-3-methylbenzoic acid) + Formaldehyde.

  • Catalyst: Sulfuric acid (H2SO4).

  • Reaction: Electrophilic aromatic substitution linking two cresotic acid units via a methylene bridge at the para position relative to the hydroxyl group (5,5'-position).

  • Purification: Recrystallization from acetic acid/water.

References

  • De Leo, F., et al. (2020). Discovery of 5,5′-Methylenedi-2,3-Cresotic Acid as a Potent Inhibitor of the Chemotactic Activity of the HMGB1[1][2][9]·CXCL12 Heterocomplex Using Virtual Screening and NMR Validation.[1][2][9] Frontiers in Chemistry.[1] [Link]

  • Schiraldi, M., et al. (2012). HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4. Journal of Experimental Medicine. [Link]

  • Veldkamp, C. T., et al. (2008). Structural basis of CXCR4 sulfotyrosine recognition by the chemokine SDF-1/CXCL12.[11] Science Signaling.[11] [Link]

Sources

Foundational

From Obscure Molecule to Anticancer Candidate: The Discovery of 5,5'-Methylenedi-2,3-cresotic Acid as a Drug Lead

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide charts the historical journey of 5,5'-methylenedi-2,3-cresotic acid, from its chemical synthesis t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide charts the historical journey of 5,5'-methylenedi-2,3-cresotic acid, from its chemical synthesis to its emergence as a molecule of interest in anticancer drug discovery. We delve into the pivotal role of the National Cancer Institute's (NCI) screening programs, which identified this compound under the designations NSC-623548 and NSC-408488. This guide will provide a detailed look at the synthesis methodologies, the biological evaluation that highlighted its potential, and the subsequent investigations into its mechanism of action. By synthesizing historical data with modern scientific principles, this document serves as a comprehensive resource for researchers interested in the legacy and future potential of cresotic acid derivatives in oncology.

Introduction: The Unseen Potential of Salicylic and Cresotic Acid Analogs

The landscape of drug discovery is replete with examples of compounds that, for a time, remained in relative obscurity before their therapeutic potential was recognized.[1] The family of salicylic and cresotic acids, long known for their anti-inflammatory properties, has provided a rich scaffold for medicinal chemists.[2] The core structure, a hydroxylated benzoic acid, offers numerous avenues for modification to modulate activity and specificity. This guide focuses on a specific derivative, 5,5'-methylenedi-2,3-cresotic acid, a molecule that represents a fascinating case study in the annals of drug discovery. Its journey from a synthesized chemical entity to a candidate for anticancer research is a testament to the power of systematic screening and the enduring quest for novel therapeutic agents.

The Genesis of a Candidate: Synthesis and Chemical Characterization

5,5'-methylenedi-2,3-cresotic acid is a dimeric structure formed by linking two molecules of 2,3-cresotic acid (2-hydroxy-3-methylbenzoic acid) with a methylene bridge.[3][4] Its chemical identity is firmly established with the CAS number 2581-36-4.[3]

Table 1: Chemical and Physical Properties of 5,5'-Methylenedi-2,3-cresotic acid [3]

PropertyValue
Molecular Formula C17H16O6
Molecular Weight 316.31 g/mol
CAS Number 2581-36-4
Synonyms 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid), NSC-623548, NSC-408488
Appearance White solid (typical for this class of compounds)
Solubility Soluble in basic water and polar organic solvents
Synthetic Pathway

The synthesis of methylene-bridged salicylic and cresotic acid derivatives has been documented in the chemical literature. A general and established method for creating such compounds involves the condensation of the parent phenolic acid with formaldehyde in the presence of an acid catalyst.

Experimental Protocol: General Synthesis of Methylene-Bridged Cresotic Acids

This protocol is a generalized representation based on established chemical principles for similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-cresotic acid in a suitable solvent, such as glacial acetic acid.

  • Addition of Reagents: Add a molar equivalent of formaldehyde (typically as a 37% aqueous solution) to the flask.

  • Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, pour the reaction mixture into cold water to induce precipitation. Collect the solid product by filtration, wash with water to remove any residual acid, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Final Product 2_3_Cresotic_Acid 2,3-Cresotic Acid Condensation Condensation Reaction 2_3_Cresotic_Acid->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Solvent Glacial Acetic Acid Solvent->Condensation Catalyst Sulfuric Acid Catalyst->Condensation Heating Reflux Heating->Condensation Precipitation Precipitation Condensation->Precipitation Cooling & Water Addition Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5,5'-Methylenedi-2,3-cresotic acid Recrystallization->Final_Product

Figure 1: Synthetic workflow for 5,5'-methylenedi-2,3-cresotic acid.

A Candidate Emerges: The National Cancer Institute (NCI) Screening Program

The journey of 5,5'-methylenedi-2,3-cresotic acid as a potential drug lead began with its inclusion in the National Cancer Institute's (NCI) comprehensive drug discovery program.[5][6] Established in 1955, the NCI's screening initiative has been instrumental in the identification of numerous anticancer agents.[3][4] The program has evolved significantly over the decades, transitioning from initial in vivo murine leukemia models to the now-famous NCI-60 human tumor cell line screen, which was implemented in 1990.[4][7] This in vitro screen assesses the cytotoxic and cytostatic effects of compounds against a panel of 60 different human cancer cell lines, representing a broad spectrum of cancer types.[3]

5,5'-methylenedi-2,3-cresotic acid was assigned the NSC (National Service Center) numbers NSC-623548 and NSC-408488 for its evaluation within this program.[3][8] The assignment of an NSC number signifies that a compound has been acquired by the NCI for screening, a critical first step in the drug discovery pipeline.

The NCI-60 Screening: A Window into Biological Activity

The NCI-60 screen provides a unique "fingerprint" of a compound's activity across different cancer cell types. While the detailed, publicly available screening data for NSC-623548 and NSC-408488 is not readily found in current databases, the inclusion of this compound in the program indicates that it was selected based on some structural or functional rationale for having potential anticancer properties. The screening process would have involved exposing each of the 60 cell lines to various concentrations of the compound and measuring the effect on cell growth.

NCI_Screening_Process Compound_Submission Submission of 5,5'-methylenedi-2,3-cresotic acid NSC_Assignment Assignment of NSC-623548 & NSC-408488 Compound_Submission->NSC_Assignment NCI60_Screen NCI-60 Human Tumor Cell Line Screen NSC_Assignment->NCI60_Screen Data_Analysis Data Analysis (GI50, TGI, LC50) NCI60_Screen->Data_Analysis Hit_Identification Identification as a Potential 'Hit' Data_Analysis->Hit_Identification Further_Development Consideration for Further Development Hit_Identification->Further_Development

Sources

Exploratory

Thermodynamic Stability &amp; Impurity Profiling of Methylene-Bridged Salicylic Acid Dimers

Topic: Thermodynamic Stability of Methylene-Bridged Salicylic Acid Dimers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary Methylene-br...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Methylene-Bridged Salicylic Acid Dimers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

Methylene-bridged salicylic acid dimers, specifically 5,5'-methylenedisalicylic acid (5,5'-MDSA) , represent a critical class of impurities in salicylate synthesis (e.g., Aspirin) and functional ligands in coordination chemistry.[1] Their thermodynamic stability is governed by the interplay between the robust methylene bridge and the labile carboxyl groups prone to thermal decarboxylation. This guide provides a deep-dive analysis of their formation thermodynamics, isomeric stability profiles, and self-validating protocols for their characterization in pharmaceutical matrices.[1]

Structural & Thermodynamic Landscape[2]

The condensation of salicylic acid with formaldehyde yields three theoretical covalent isomers based on the directing effects of the hydroxyl (ortho/para-directing) and carboxyl (meta-directing) groups.

Isomer Distribution and Formation Thermodynamics

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[2] The hydroxyl group (-OH) is the dominant activating group, directing the electrophile (protonated formaldehyde/carbocation) to the ortho (position 3) and para (position 5) positions relative to itself.[1][2]

  • 5,5'-Isomer (Major, Thermodynamically Preferred): Formed by linkage at the para positions relative to the hydroxyl groups. This isomer minimizes steric hindrance between the two aromatic rings and the bulky carboxyl groups.

  • 3,3'-Isomer (Minor, Sterically Hindered): Formed by linkage at the ortho positions.[1][2] The proximity of the bridge to both the hydroxyl and carboxyl groups creates significant steric strain, making this isomer thermodynamically less stable and kinetically slower to form.

  • 3,5'-Isomer (Intermediate): The asymmetric dimer.[1][2]

Thermodynamic Ranking:



(Where lower 

indicates greater stability)[1]
Reaction Pathway Visualization

The following diagram illustrates the bifurcation in the reaction pathway leading to the major and minor isomers.

ReactionPathway SA Salicylic Acid (Monomer) Inter Hydroxymethyl Intermediate SA->Inter + HCHO / H+ HCHO Formaldehyde (H+ Catalyst) Iso55 5,5'-MDSA (Major Product) Min. Steric Strain Inter->Iso55 Attack at C5 (Fast) Iso33 3,3'-MDSA (Minor Product) High Steric Strain Inter->Iso33 Attack at C3 (Slow) Iso35 3,5'-MDSA (Trace/Impurity) Inter->Iso35 Mixed Attack Iso55->Iso33 Thermodynamic Stability Gap

Caption: Electrophilic aromatic substitution pathway showing the kinetic and thermodynamic preference for the 5,5'-isomer over the sterically hindered 3,3'-isomer.

Thermal & Chemical Stability Profile

Thermal Decomposition (Decarboxylation)

While the methylene bridge (


) is chemically inert and thermally stable up to 

, the salicylic acid moiety introduces a point of thermal fragility: the carboxyl group.[1][2]
  • Onset of Instability: ~180°C. The compound begins to turn red, indicating initial oxidation or decarboxylation events.

  • Melting/Decomposition Point: 238–242°C. At this temperature, rapid decarboxylation occurs, evolving

    
     and yielding phenolic polymers.[2]
    
  • Mechanism: Thermal decarboxylation in salicylic acid derivatives is often facilitated by the ortho-hydroxyl group, which can stabilize the transition state via intramolecular hydrogen bonding.

Data Summary: Thermal Properties

PropertyValue / RangeNotes
Melting Point (5,5'-MDSA) 238 – 242 °CDecomposes with gas evolution (

).[1][2]
Decarboxylation Onset ~180 °CVisual color change (Reddening).[1][2]
Solubility (Water) InsolubleHydrophobic aromatic backbone dominates.[1][2]
Solubility (Organic) SolubleAcetone, Ethanol, Glacial Acetic Acid.[1][2]
Hydrolytic Stability

The methylene bridge is highly resistant to hydrolysis under acidic or basic conditions, unlike ester or amide linkages.[2]

  • Acidic Conditions: Stable.[1][2] Used in synthesis (Sulfuric acid catalyst).[1][2]

  • Basic Conditions: Stable.[1][2] Forms soluble carboxylate salts (e.g., Sodium 5,5'-methylenedisalicylate).[1][2]

  • Implication: In biological fluids or stability testing of aspirin, the dimer will not degrade back to monomers; it persists as a stable impurity.

Experimental Characterization: A Self-Validating Protocol

To ensure data integrity (Trustworthiness), the following protocol uses an internal standard approach and orthogonal detection (UV + MS) to validate the presence and stability of the dimer.

Synthesis of Reference Standard (5,5'-MDSA)
  • Reagents: Salicylic acid (1.0 eq), Formaldehyde (0.6 eq),

    
     (cat.), Water/Acetic Acid.[1][2]
    
  • Procedure: Reflux for 4–8 hours. The 5,5'-isomer precipitates due to lower solubility compared to monomers and other isomers.[2]

  • Purification: Recrystallization from Acetone/Benzene or Glacial Acetic Acid is critical to remove the 3,3'-isomer and unreacted monomer.[2]

  • Validation Point: The melting point must be sharp (>235°C). A broad range indicates the presence of isomeric mixtures.[2]

HPLC Impurity Profiling Protocol

Separating the dimer from the monomer (Salicylic Acid) and Aspirin requires a method capable of resolving hydrophobic aromatic acids.

Chromatographic Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 3–5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Suppresses ionization of -COOH, sharpening peaks).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 275 nm (aromatic absorption).[1][2]

Self-Validating Logic:

  • Retention Time Check: Salicylic acid elutes early (~5-6 min).[1][2] The dimer, being more hydrophobic (two rings), elutes significantly later (~12-15 min).[1][2]

  • Spectral Purity: Use a Diode Array Detector (DAD) to compare the UV spectrum of the putative dimer peak with the monomer.[2] The dimer should show a bathochromic shift (red shift) or similar

    
     but with distinct intensity ratios due to the auxochromic alkyl bridge.[2]
    

Computational Insights (DFT)[1][2]

Density Functional Theory (DFT) studies on salicylic acid derivatives provide a theoretical basis for the observed stability.[2]

  • Electronic Energy: The 5,5'-dimer is calculated to be lower in energy than the 3,3'-dimer by approximately 5–10 kcal/mol due to the relief of steric strain between the carboxyl groups.

  • H-Bonding: In the monomer, the intramolecular H-bond (OH

    
     O=C) stabilizes the structure.[1][2] In the 3,3'-dimer, the methylene bridge disrupts the optimal planar geometry required for this H-bond, further destabilizing this isomer. The 5,5'-isomer retains the planar geometry of the individual salicylate units, preserving the stabilizing intramolecular H-bonds.
    

References

  • Synthesis and Properties of Methylene-bis-Salicylic Acid

    • Clemmensen, E., Heitman, A. (1911).[1][2] 5,5′-Methylenedisalicylic Acid.[1][2] Journal of the American Chemical Society, 33, 737.

    • [1][2]

  • Impurity Profiling in Salicylates

    • Asian Publication Corporation.[1][2] Impurity Profiling of Aspirin in Tablet Dosage Forms by Reverse Phase High Performance Liquid Chromatography.

    • [1]

  • Thermodynamic & Computational Studies

    • Growing Science.[1][2] Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method.

    • [1]

  • Chromatographic Separation

    • Agilent Technologies.[1][2] Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Characterization of Metal Complexes Using Methylenebis-Salicylic Acid Ligands

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Context Methylenebis-salicylic acid derivatives, prim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Context

Methylenebis-salicylic acid derivatives, primarily 5,5′-methylenedisalicylic acid (MDSA) and its structural isomers like 3,3′-methylenebis(2-hydroxybenzoic acid) (MHB) , are highly versatile polydentate ligands[1]. Characterized by two salicylic acid moieties linked via a flexible methylene bridge, these compounds possess four potential coordinating oxygen atoms (two carboxylic, two phenolic).

Historically utilized in surface coatings and plastics, these ligands have recently gained immense traction in bioinorganic chemistry and drug development. Recent breakthroughs demonstrate that MDSA acts as a potent allosteric inhibitor of human malic enzyme 2 (ME2) by binding to its fumarate site[2], and its derivatives successfully inhibit the CppA protein phosphatase in Chlamydia trachomatis[3]. When coordinated with transition metals (e.g., Zn, Cu, Mn), they form robust complexes that exhibit tunable semiconductor properties[4] and targeted cytotoxicity against colon cancer cells and bacterial pathogens[5],[6].

This application note provides a self-validating, step-by-step protocol for synthesizing these ligands and their corresponding transition metal complexes, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Principles & Workflow

The synthesis of methylenebis-salicylic acid metal complexes is a two-phase process:

  • Electrophilic Aromatic Substitution: Formaldehyde is condensed with salicylic acid under strong acidic conditions. The acid catalyzes the formation of a reactive carbocation from formaldehyde, which attacks the electron-rich aromatic rings to form the methylene bridge[6].

  • Deprotonation-Driven Coordination: The resulting ligand contains weakly acidic phenolic (-OH) and carboxylic (-COOH) protons. To activate the ligand for metal chelation, the pH must be adjusted to ~7. This deprotonation transforms the molecule into a powerful tetradentate or bidentate chelator, driving the precipitation of binuclear, tetrahedral, or extensive polymeric coordination networks[5].

Workflow N1 Ligand Synthesis Salicylic Acid + Formaldehyde N2 Acid Catalysis Reflux in 50% H2SO4 (7h) N1->N2 N3 Ligand Isolation Precipitation & Recrystallization N2->N3 N4 Deprotonation pH Adjustment (NaOH/TEA) N3->N4 N5 Metal Coordination Addition of Zn(II), Cu(II), or Mn(II) N4->N5 N6 Complex Isolation Filtration & Hot EtOH Wash N5->N6 N7 Characterization XRD, FTIR, UV-Vis, Bio-Assays N6->N7

Figure 1: Step-by-step workflow for the synthesis and isolation of methylenebis-salicylic acid metal complexes.

Materials and Reagents

Reagent / MaterialPurposePurity Requirement
Salicylic Acid (2-Hydroxybenzoic acid)Primary aromatic precursor≥ 99%
Formaldehyde (30% aqueous)Methylene bridge sourceACS Grade
Sulfuric Acid (50% v/v)Catalyst and solventAnalytical Grade
Metal Salts (Zn(OAc)₂, CuSO₄, Mn(OAc)₂)Metal ion source≥ 98%, anhydrous or hydrate
Sodium Hydroxide (NaOH) or TEADeprotonating agent1M aqueous / pure liquid
Ethanol, Acetone, DMFSolvents and washing agentsHPLC or ACS Grade

Experimental Protocols

Protocol A: Synthesis of the Ligand (e.g., MHB)

Adapted from established condensation methodologies[6].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 180 g of 50% sulfuric acid, 27.6 g of salicylic acid, and 9.4 g of 30% formaldehyde.

  • Reflux: Heat the mixture to reflux for exactly 7 hours under continuous magnetic stirring.

    • Causality: The extended reflux time ensures complete conversion of the monomeric salicylic acid. The 50% H₂SO₄ concentration is critical; it is strong enough to protonate the formaldehyde but dilute enough to prevent the sulfonation of the aromatic ring.

  • Precipitation & Cooling: Allow the reaction mixture to cool to room temperature. A crude cream-colored powder will precipitate.

  • Washing: Filter the precipitate and wash extensively with cold water, followed by a hot water/ethanol solution.

    • Causality: Cold water removes the bulk sulfuric acid. The hot water/ethanol wash specifically targets and solubilizes any unreacted salicylic acid monomers, leaving the bridged ligand intact[6].

  • Recrystallization: Recrystallize the product from acetone and air-dry for 48 hours. Expected yield: ~96%.

Protocol B: Synthesis of the Metal Complex (e.g., Zn(II) or Cu(II) Networks)

This protocol yields highly stable, often amorphous or microcrystalline coordination networks[5],[6].

  • Ligand Dissolution: Dissolve 1.0 molar equivalent of the synthesized ligand in a minimal volume of ethanol or DMF (depending on solubility).

  • Metal Addition: Slowly add 1.0 to 2.0 molar equivalents of the desired transition metal salt (e.g., Zn(II) acetate or Cu(II) sulfate) dissolved in a compatible solvent.

  • pH Adjustment (Critical Step): Dropwise, add 1M NaOH or Triethylamine (TEA) until the pH reaches ~7.0.

    • Causality: At acidic or neutral starting pH, the -COOH and -OH groups remain protonated, preventing dative bonding. Adjusting to pH 7 forces the deprotonation of these functional groups, generating the active phenolate and carboxylate anions required to trap the metal ions[5].

  • Thermal Maturation: Stir the mixture at 60–80 °C for 2–4 hours. A distinct color change and heavy precipitation will occur (e.g., brown powder for Cu(II)[5], white/cream for Zn(II)[6]).

  • Isolation and Purification: Filter the solid complex. Wash the precipitate thoroughly with hot ethanol .

    • Causality: The resulting metal complexes are highly insoluble in most polar and non-polar solvents due to their extended polymeric or binuclear structures. Washing with hot ethanol effectively strips away any unreacted ligand and residual salts without dissolving the target complex[5].

  • Drying: Dry the complex in a vacuum desiccator at 60 °C overnight.

Data Presentation: Physicochemical & Biological Properties

The structural geometry and resulting properties of the complex depend heavily on the chosen transition metal. Below is a summary of validated data from recent structural and biological evaluations:

Ligand / ComplexMetal CenterCoordination GeometryBand Gap (eV)Key Biological / Material Application
MDSA (Ligand) NoneN/A3.20Allosteric suppression of human ME2[2]; CppA inhibition[3].
Zn-MHB Zn(II)Binuclear Tetrahedral~2.5 - 3.0Antibacterial against Salmonella typhimurium; Cytotoxicity[6].
Cu-DCM Cu(II)Square Planar / PolymericN/AAnti-colon cancer control; High thermal stability[5].
Mn-CHB Mn(II)Octahedral2.12Anticancer agent; Optoelectronic semiconductor applications[4].

Note: The insolubility of these complexes in standard solvents (water, alcohols, DMSO) strongly indicates the formation of robust, cross-linked coordination polymers[5].

References

Sources

Application

Application Note: Solid-Phase Immobilization and Coupling Strategies for 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (CAS: 2581-36-4), also known as 5,5'-methylenedi-2,3-cresotic acid, is a symmetric bis-salicylic acid derivative . Structurally, it features two carboxylic acid moieties and two phenolic hydroxyl groups bridged by a central methylene carbon. This unique topology makes it a highly valuable building block for the synthesis of aurintricarboxylic acid (ATA) analogs, bidentate metal-chelating polymers , and multivalent pharmacophores.

Immobilizing this diacid onto a solid support (resin) allows for the selective functionalization of one carboxylic acid while leaving the other available for downstream derivatization. However, solid-phase organic synthesis (SPOS) with dicarboxylic acids presents a critical mechanistic challenge: resin cross-linking . If both carboxylic acids of a single molecule react with two adjacent functional groups on the resin, the polymer matrix becomes cross-linked, rendering the molecule uncleavable and halting the synthesis.

To circumvent this, the protocols detailed below rely on a self-validating system of kinetic and spatial control . By utilizing low-loading resins (maximizing the spatial distance between reactive sites) and applying a high stoichiometric excess of the diacid (statistically favoring mono-attachment), cross-linking is effectively eliminated.

Strategic Considerations for Resin Selection

The choice of resin dictates both the chemistry of attachment and the nature of the final cleaved product.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal for generating a free C-terminal carboxylic acid post-cleavage. The attachment proceeds via nucleophilic substitution (esterification). The extreme steric bulk of the trityl group naturally suppresses cross-linking. Furthermore, 2-CTC requires only ultra-mild acidic cleavage (1% TFA), which protects sensitive functional groups .

  • Rink Amide Resin: Ideal for generating a C-terminal amide. The attachment proceeds via standard amide coupling (e.g., HATU/DIPEA). Because the activated carboxylate is highly reactive, maintaining a strict 5-to-10-fold molar excess of the diacid is mandatory to prevent oligomerization .

Quantitative Data: Resin Strategy Comparison
Parameter2-Chlorotrityl Chloride (2-CTC)Rink Amide (AM) Resin
Target Linkage EsterAmide
Optimal Loading 0.3 – 0.5 mmol/g0.4 – 0.6 mmol/g
Coupling Reagents DIPEA (Nucleophilic substitution)HATU, DIPEA (Amide coupling)
Cross-linking Risk Very Low (Sterically hindered)Moderate (Requires high diacid excess)
Phenolic OH Protection Not requiredNot required (Intramolecular H-bonding reduces nucleophilicity)
Cleavage Cocktail 1% TFA in DCM95% TFA, 2.5% TIS, 2.5% H

O
Final Product Mono-carboxylic acidMono-amide

Workflow Visualization

G Resin Solid Support (2-CTC or Rink Amide) Swelling Resin Swelling (DCM/DMF, 30 min) Resin->Swelling Coupling Coupling Reaction 5-10 eq Diacid + Activator Swelling->Coupling Capping End-Capping (MeOH or Ac2O) Coupling->Capping Prevent cross-linking Washing Washing Cycles (DMF -> DCM -> MeOH) Capping->Washing Cleavage Resin Cleavage (TFA-based cocktail) Washing->Cleavage Product Mono-Coupled Bis-Salicylic Derivative Cleavage->Product

Workflow for the solid-phase immobilization and cleavage of bis-salicylic acid derivatives.

Experimental Protocols

Protocol A: Immobilization via 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol yields a mono-esterified resin, leaving one free carboxylic acid for further synthesis.

Step 1: Resin Swelling

  • Weigh 1.0 g of 2-CTC resin (loading ~0.4 mmol/g) into a fritted solid-phase synthesis syringe.

  • Add 10 mL of anhydrous Dichloromethane (DCM). Agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

Step 2: Diacid Loading

  • Dissolve 1.26 g (4.0 mmol, 10 equivalents ) of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) in 8 mL of anhydrous DMF/DCM (1:1 v/v).

  • Add 1.39 mL (8.0 mmol, 20 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Draw the solution into the syringe containing the swollen resin. Agitate at room temperature for 2 hours. Causality Note: The 10-fold excess ensures that the rapid initial substitution kinetics saturate the resin sites with mono-attached molecules before any single molecule can bridge two resin sites.

Step 3: End-Capping & Washing

  • Drain the reaction mixture.

  • To cap any unreacted trityl chloride sites, add 10 mL of a capping solution (DCM/MeOH/DIPEA, 17:2:1 v/v/v) and agitate for 20 minutes.

  • Drain and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry the resin under a vacuum.

Step 4: Self-Validation (Micro-Cleavage)

  • Transfer ~5 mg of the dried resin to a microcentrifuge tube.

  • Add 100 µL of 1% Trifluoroacetic acid (TFA) in DCM. Vortex for 5 minutes.

  • Filter the solution, evaporate the solvent under a nitrogen stream, and analyze the residue via LC-MS to confirm the presence of the mono-attached mass [M+H]

    
     317.3.
    
Protocol B: Immobilization via Rink Amide Resin

This protocol generates an amide linkage, useful for synthesizing peptide-conjugates or stable ligands.

Step 1: Fmoc Deprotection

  • Swell 1.0 g of Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Treat the resin with 10 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

  • Wash thoroughly with DMF (5 × 10 mL). Self-Validation: Perform a Kaiser (ninhydrin) test. Deep blue resin beads confirm the presence of free primary amines.

Step 2: Amide Coupling

  • In a separate vial, dissolve 0.79 g (2.5 mmol, 5 equivalents ) of the diacid and 0.95 g (2.5 mmol, 5 eq) of HATU in 8 mL of DMF.

  • Add 0.87 mL (5.0 mmol, 10 eq) of DIPEA. Stir for 2 minutes to allow active ester formation.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature. Causality Note: While the phenolic hydroxyl groups are technically nucleophilic, the strong intramolecular hydrogen bonding with the adjacent carboxylate/amide carbonyls drastically reduces their reactivity, allowing the primary amine of the resin to exclusively attack the HATU-activated ester.

Step 3: Washing and Validation

  • Drain the reaction mixture and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL).

  • Perform a Kaiser test. Yellow beads indicate complete coupling (no free amines remaining). If slightly green/blue, repeat Step 2.

Step 4: Global Cleavage

  • Treat the resin with 10 mL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H

    
    O) for 2 hours.
    
  • Collect the filtrate, concentrate under reduced pressure, and precipitate the product using cold diethyl ether.

References

  • PubChem . "5,5'-Methylenedi-2,3-cresotic acid | C17H16O6 | CID 17413 - PubChem" National Center for Biotechnology Information. Available at:[Link]

  • Beilstein Journal of Organic Chemistry . "Supporting Information: The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides... Solid phase peptide synthesis with 2-chlorotrityl chloride resin." Available at: [Link]

  • National Institutes of Health (PMC) . "Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain... Solid phase syntheses were carried out manually using commercially available Rink resin." Available at:[Link]

  • Journal of Physical Chemistry C . "Electrosynthesis of Iron-Based Metal-Organic Materials with Bis(salicylic acid) Derivatives." Universidade de Lisboa. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

Case ID: SOL-3562-74-1 Compound Class: Bis-Cresotic Acid / Methylene-bis(salicylic acid) derivative Support Level: Tier 3 (Advanced Application Science)[1][2] Executive Summary Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-3562-74-1 Compound Class: Bis-Cresotic Acid / Methylene-bis(salicylic acid) derivative Support Level: Tier 3 (Advanced Application Science)[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering precipitation or non-wetting issues with 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) .

This compound (MW ~316.3 g/mol ) presents a classic "brick dust" challenge: it possesses high crystal lattice energy due to intermolecular hydrogen bonding (between the carboxylic acid and phenolic hydroxyl groups) and significant lipophilicity driven by the central methylene bridge and the two methyl groups.

The Solution: Water solubility for this compound is pH-dependent .[1][2] At neutral or acidic pH, it is virtually insoluble.[2] To achieve clinically or experimentally relevant concentrations (>10 mg/mL), you must disrupt the crystal lattice using salt formation (ionization) or complexation .[2]

Module 1: Chemical Neutralization (Salt Formation)

Status: Primary Recommendation Mechanism: Deprotonation of the two carboxylic acid moieties.

The Science

This molecule is a di-acid .[1][2] It contains two carboxylic acid groups with pKa values in the range of 3.0–4.5.

  • pH < 5: The molecule is protonated, neutral, and hydrophobic.[2] Solubility is negligible.

  • pH > 7.5: Both carboxylic acid groups are ionized (

    
    ).[1][2] The electrostatic repulsion breaks the lattice, allowing hydration.
    
Troubleshooting Guide: In-Situ Salt Formation

User Question: "I added the powder to PBS (pH 7.4), but it's just floating. Why?"

Diagnosis: The buffer capacity of standard PBS is too weak to neutralize the bulk powder. The local pH at the particle surface drops immediately, preventing dissolution.

Protocol: The "Reverse Titration" Method

  • Calculate Stoichiometry: You need 2 equivalents of base for every 1 mole of compound.

    • Example: For 100 mg (0.316 mmol) of compound, you need 0.632 mmol of Base.[2]

  • Select the Base:

    • Sodium Hydroxide (NaOH): Standard for high solubility.[2]

    • Tromethamine (Tris) / Meglumine: Better for biological compatibility and preventing "salting out."[2]

  • Execution Steps:

    • Suspend 100 mg of compound in 5 mL of water (it will be a suspension).

    • Add 1M NaOH dropwise while stirring.[2]

    • Monitor pH.[2] The solution will clear as the pH passes 7.5–8.0.

    • Critical: Once dissolved, back-titrate carefully to pH 7.4 if needed, but do not go below pH 6.5, or it will precipitate.[1][2]

Visualization: Salt Formation Workflow

SaltFormation Start Solid Compound (Protonated, Insoluble) Step1 Suspend in Water Start->Step1 Step2 Add Base (2.0-2.2 eq) (NaOH, Meglumine) Step1->Step2 pH < 4 Step3 Ionization (COO-) Step2->Step3 pH rises > 7.5 Result Clear Solution (Soluble Di-Salt) Step3->Result Lattice Break

Figure 1: The transition from insoluble solid to soluble salt requires overcoming the pKa threshold of both carboxylic acid groups.[1][2]

Module 2: Co-Solvent Systems (Liquid Formulation)

Status: Secondary Recommendation (for Stock Solutions) Mechanism: Reducing the dielectric constant of the solvent to match the lipophilicity of the drug.

FAQ: Solvent Compatibility

Q: Can I dissolve this in DMSO and dilute with water? A: Yes, but beware of "Crash-Out." Because the compound is so hydrophobic, diluting a DMSO stock 1:100 into water often causes immediate precipitation of micro-crystals.[2]

Recommended Co-Solvent Vehicle (for Animal Studies/Assays): To prevent precipitation upon dilution, use a ternary system.[2]

ComponentFunctionRecommended % (v/v)
DMSO or DMA Primary Solvent (Solubilizer)5% – 10%
PEG 400 Cosolvent (Interface stabilizer)30% – 40%
Water / Saline Bulk Vehicle50% – 60%

Preparation Order:

  • Dissolve compound in DMSO/DMA completely.[2]

  • Add PEG 400 and mix.

  • Slowly add Water/Saline with vortexing.[2]

Module 3: Advanced Complexation (Cyclodextrins)

Status: Gold Standard for Bioavailability Mechanism: Encapsulating the hydrophobic methylene-bis phenyl core inside a starch ring.[1][2]

The Science

The "butterfly" shape of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) fits well into Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2] This hides the hydrophobic region from water, allowing dissolution without extreme pH.

Protocol: CD-Complexation[1][2]
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water.[1][2]

  • Add Compound: Add the compound in excess (e.g., 5 mg/mL).

  • Equilibrate: Shake/stir for 24–48 hours at room temperature.

  • Filter: Filter through a 0.45 µm PVDF filter.

  • Result: The filtrate contains the solubilized drug-CD complex.[1][2]

Visualization: Decision Tree for Solubilization

SolubilityDecision Start Start: 5,5'-Methylenebis (2-hydroxy-3-methylbenzoic acid) Q1 Is high pH (>8) acceptable? Start->Q1 Method1 USE SALT FORMATION Reagents: NaOH, Tris Pros: Cheapest, Highest Conc. Cons: pH dependent Q1->Method1 Yes Q2 Is DMSO/Organic solvent allowed? Q1->Q2 No Method2 USE CO-SOLVENTS Reagents: DMSO + PEG400 Pros: Easy Stock Prep Cons: Precipitation risk Q2->Method2 Yes Method3 USE CYCLODEXTRINS Reagents: HP-beta-CD Pros: Neutral pH, Stable Cons: More expensive Q2->Method3 No

Figure 2: Select the solubilization strategy based on your experimental constraints (pH tolerance vs. organic solvent tolerance).

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Cloudy solution after adding NaOH Incomplete ionization or "Salting Out"Ensure pH is > 7.[1][2]5. If using high salt buffer (PBS 10x), switch to water first, then add buffer concentrate.[2]
Precipitation after 24 hours Metastable supersaturationThe solution was likely supersaturated. Reduce concentration or add 5% Ethanol to stabilize.
Yellow discoloration Oxidation of phenolic groupsThis compound has phenolic -OH groups sensitive to oxidation at high pH.[1][2] Add 0.1% Sodium Metabisulfite or purge with Nitrogen.[2]
Gelling Concentration too highAt >50 mg/mL, bis-salicylates can form gelatinous micelles.[1][2] Dilute or warm to 37°C.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17413, 5,5'-Methylenedi-2,3-cresotic acid. Retrieved from [Link]

  • Salt Selection: Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of salt selection for acidic drugs). [Link]

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Salicylic Acid Solubility: Shakeel, F., et al. (2015).[2] Solubility and thermodynamics of salicylic acid in different solvents. Journal of Molecular Liquids. (Reference for solubility behavior of the parent moiety). [Link]

Sources

Optimization

Technical Support Center: Optimizing Formaldehyde Condensation with 3-Methylsalicylic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of methylene-bis-3-methylsalicylic acid derivatives. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of methylene-bis-3-methylsalicylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the condensation reaction between 3-methylsalicylic acid and formaldehyde. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.

Section 1: Understanding the Core Reaction: Mechanism & Kinetics

This section addresses fundamental questions about the reaction's nature. A solid mechanistic understanding is the bedrock of effective troubleshooting.

Q1: What is the underlying mechanism of the acid-catalyzed condensation of 3-methylsalicylic acid with formaldehyde?

A1: The reaction is a classic example of an electrophilic aromatic substitution, specifically a variation of the Lederer-Manasse reaction.[1][2] In an acidic medium, the process unfolds in several key steps:

  • Activation of the Electrophile: The catalyst (typically a strong acid like H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of formaldehyde. This protonation dramatically increases the electrophilicity of the carbonyl carbon, creating a highly reactive carbocationic species (a "hot" electrophile).[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-methylsalicylic acid acts as a nucleophile. The activating, ortho-para directing hydroxyl (-OH) and methyl (-CH₃) groups steer the electrophilic attack to the positions ortho and para to the hydroxyl group. The carboxylic acid (-COOH) is a deactivating group, but the combined effect of the -OH and -CH₃ groups governs the substitution pattern.

  • Formation of the Hydroxymethyl Intermediate: The attack on the protonated formaldehyde results in the formation of a hydroxymethyl derivative of 3-methylsalicylic acid.

  • Second Electrophilic Substitution: The hydroxymethyl group is then protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a benzylic carbocation.[5] This carbocation is a potent electrophile that rapidly reacts with a second molecule of 3-methylsalicylic acid to form the final methylene-bridged product, 5,5'-methylenebis(3-methylsalicylic acid).[6]

Reaction_Mechanism cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: First Electrophilic Attack cluster_step3 Step 3: Carbocation Formation cluster_step4 Step 4: Second Electrophilic Attack F Formaldehyde (CH₂O) Activated_F Protonated Formaldehyde [CH₂OH]⁺ F->Activated_F Protonation H_plus H⁺ (from Acid Catalyst) H_plus->F MSA1 3-Methylsalicylic Acid Intermediate1 Hydroxymethyl Intermediate MSA1->Intermediate1 Electrophilic Aromatic Substitution Intermediate1_protonated Protonated Intermediate Intermediate1->Intermediate1_protonated Protonation (H⁺) Carbocation Benzylic Carbocation Intermediate1_protonated->Carbocation H2O_loss − H₂O Carbocation->H2O_loss MSA2 3-Methylsalicylic Acid (2nd Molecule) Final_Product 5,5'-Methylenebis(3-methylsalicylic acid) Carbocation->Final_Product Electrophilic Aromatic Substitution Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions A 3-Methylsalicylic Acid + CH₂O B Hydroxymethyl Intermediate A->B 1st Condensation F Degradation Products (Char) A->F High Temp / Strong Acid C Desired Dimer (5,5'-methylenebis...) B->C 2nd Condensation (+ 3-MSA) D Polymerization (Trimer, Tetramer, etc.) B->D Reacts with another Intermediate/Product E Multiple Additions (Di-hydroxymethylated species) B->E Excess CH₂O C->D Further Condensation Experimental_Workflow start Start setup 1. Combine Reactants (3-MSA, Paraformaldehyde, Solvent) start->setup catalyst 2. Add Catalyst (p-TsA) setup->catalyst reflux 3. Heat to Reflux (95-100°C, 4-20h) catalyst->reflux monitor 4. Monitor Progress (TLC / HPLC) reflux->monitor cool 5. Cool & Precipitate monitor->cool filter 6. Filter Crude Product cool->filter wash 7. Wash Filter Cake (Water, Petroleum Ether) filter->wash dry 8. Dry Under Vacuum wash->dry analyze 9. Analyze Purity (NMR, HPLC) dry->analyze recrystallize Recrystallize? analyze->recrystallize end Pure Product recrystallize->filter Yes recrystallize->end No (Purity OK)

Caption: General experimental and purification workflow.

References

  • Yukawa–Tsuno equation - Wikipedia.
  • Mechanism of formaldehyde / phenol condensation - Chemistry Stack Exchange. (2021).
  • Mohammed, M. E., et al. (2022). Optimization of reaction parameters for 5,5'- methylenebis (salicylaldehyde) synthesis using sonochemical approach. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. (2025).
  • Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach - Journal of Medicinal and Pharmaceutical Chemistry Research. (2023).
  • Zafar, M. M., et al. (1973). THE ROLE OF ORGANIC ACIDS IN CONTROLLING THE REACTION OF PHENOL WITH FORMALDEHYDE TO FORM PHENOLIC RESINS. Pakistan Journal of Scientific and Industrial Research.
  • Effect of curing time on phenolic resins using latent acid catalyst. (2016).
  • Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid - E3S Web of Conferences.
  • Yukawa–Tsuno equation - IUPAC Gold Book. (2014).
  • Definition of Yukawa-Tsuno equation - Chemistry Dictionary.
  • Reactivity parameters and aromatic systems. Part III. Reactivity relationships, and their application to substituent effects in aromatic systems - Journal of the Chemical Society B: Physical Organic.
  • Reaction path containing main and side reactions involving formaldehyde. - ResearchGate.
  • KR100418259B1 - Process for preparing 5,5-methylene disalicylic acid using p-TSA - Google Patents.
  • Advanced Organic Chemistry. (2020).
  • 5,5'-Methylenedisalicylic Acid - Nordmann.
  • Applications of 3-Methylsalicylic Acid in Organic Synthesis - Benchchem.
  • CN102627554A - Preparation method of methylene disalicylic acid - Google Patents.
  • What are the synthesis methods of 3-MethylSalicylic Acid? - Guidechem. (2024).
  • Lederer Manasse Reaction Mechanism by Dr Sarbjit Rala - YouTube. (2021).
  • The Lederer–Manasse reaction (adapted from).[4][7] - ResearchGate. Available at:

  • Catalytic synthesis of methacrolein via the condensation of formaldehyde and propionaldehyde with l-proline - Green Chemistry (RSC Publishing).
  • Synthesis of methyl methacrylate by vapor phase condensation of formaldehyde with C3-propionates - ResearchGate.
  • US4245083A - Phenolic formaldehyde-salicylic acid condensation products - Google Patents.
  • Catalytic condensation of 3-carene with formaldehyde - Åbo Akademi University. (2024).
  • 8 LEDERER MANASSE REACTION | NOVALAC, BAKELITE, KOLBE SCHIMITT RXn - YouTube. (2020).
  • Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. (2026).
  • New Intermediates for Plastics and Coatings : 1. Preparation and Characterization of Methylene-Di-Salicylic-Acid - Zenodo.
  • Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC. (2010).
  • Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions - Beilstein Journals. (2025).
  • a Lederer-Manasse reaction. b Tollens reaction. c Prings reaction.... - ResearchGate.
  • Salicylic acid from Phenol - Riemer Tiemman Reaction - YouTube. (2013).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

[1] Welcome to the Advanced Chemical Stability Hub. Subject: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) [CAS: 2581-36-4 / 7300-48-3 analogs] Classification: Air-Sensitive Polyphenolic Intermediate[1] Core Technica...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Chemical Stability Hub. Subject: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) [CAS: 2581-36-4 / 7300-48-3 analogs] Classification: Air-Sensitive Polyphenolic Intermediate[1]

Core Technical Briefing: Why This Molecule Degrades

Read this before beginning experimental work.

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) acts as a bis-phenolic antioxidant mimic , meaning it is chemically predisposed to sacrifice itself to scavenge oxygen radicals.[1] While this makes it valuable in polymer stabilization, it creates significant challenges during analytical standard preparation or synthesis.

The Mechanism of Failure (The "Pink/Brown" Shift): The discoloration you observe (pinking or browning) is not random.[1] It is driven by the oxidation of the phenolic hydroxyl groups into Quinone Methides .

  • Deprotonation: At pH > 7, the phenolic proton is lost, forming a phenolate ion.[1]

  • Radical Formation: The electron-rich phenolate reacts with dissolved oxygen to form a phenoxy radical.

  • Coupling/Oxidation: These radicals disproportionate or further oxidize to form highly conjugated para-quinone methides or benzophenone derivatives, which are intensely colored (yellow/red) even at trace ppm levels.[1]

Troubleshooting Hub

Identify your specific issue below to find the immediate remediation protocol.

Issue A: Solution turned pink/red within minutes of preparation.

Diagnosis: Rapid oxidative coupling catalyzed by trace metals or high pH. Immediate Action:

  • Check Solvent pH: If using basic buffers (PBS, Carbonate), stop.[1] Phenolates oxidize

    
     times faster than neutral phenols.
    
  • Check Water Quality: Trace Iron (

    
    ) acts as a radical initiator.[1]
    Remediation:  Re-prepare solution using Protocol A (The Anaerobic Acidic Shield)  below. Add 0.1 mM EDTA to sequester trace metals.
    
Issue B: HPLC Purity dropped by 2-5% after overnight storage.

Diagnosis: Slow "Dark Oxidation" or Quinone Methide polymerization. Immediate Action:

  • Verify Temperature: Was the autosampler at 4°C? (Room temp accelerates degradation).[1]

  • Verify Light Protection: UV light cleaves the methylene bridge. Remediation: Use amber silanized vials. Store stock solutions at -20°C under Argon.

Issue C: Precipitation observed in acidic aqueous solution.

Diagnosis: Protonation leading to solubility crash. Context: While acidic pH prevents oxidation, this molecule is a carboxylic acid dimer.[1] At low pH (<3), it is fully protonated and hydrophobic.[1] Remediation: Maintain pH between 4.0 and 5.0 (citrate buffer). This balances oxidative stability (keeping phenol protonated) with solubility (keeping carboxylate deprotonated).[1]

Visual Troubleshooting Logic

Use this decision tree to diagnose stability failures.

TroubleshootingLogic Start Start: Solution Instability Observed Obs What is the primary symptom? Start->Obs Color Color Change (Pink/Brown) Obs->Color Purity HPLC Purity Drop (No Color Change) Obs->Purity Precip Precipitation/Haze Obs->Precip CheckGas Was solvent degassed? Color->CheckGas CheckLight Was sample exposed to light? Purity->CheckLight CheckSol Is pH < 3.0? Precip->CheckSol CheckPH Check pH CheckGas->CheckPH Yes ActionGas ACTION: Implement Sparging Protocol CheckGas->ActionGas No ActionAcid ACTION: Lower pH to < 6.0 Add EDTA CheckPH->ActionAcid pH > 7 ActionAmber ACTION: Switch to Amber Glassware CheckLight->ActionAmber Yes CheckTemp Storage Temp? CheckLight->CheckTemp No ActionFreeze ACTION: Store at -20°C CheckTemp->ActionFreeze > 4°C ActionBuffer ACTION: Adjust pH to 4.5 (Citrate Buffer) CheckSol->ActionBuffer Yes

Caption: Diagnostic logic flow for identifying the root cause of instability based on visual and analytical symptoms.

Validated Protocols

Protocol A: The "Strict Anaerobic" Solubilization

Use this for preparing analytical standards or long-term stock solutions.

Reagents:

  • Solvent: Methanol (LC-MS Grade) or Acetonitrile/Water mix.

  • Stabilizer: Disodium EDTA (0.1 mM final concentration).[1]

  • Gas: High-purity Argon (Heavier than air, provides better blanket than

    
    ).[1]
    

Step-by-Step:

  • Solvent Pre-treatment: Place the required volume of solvent in a septum-capped vial. Insert a gas dispersion tube (fritted glass) and sparge with Argon for 15 minutes. Do not skip this step. Dissolved oxygen is the primary reactant.

  • Weighing: Weigh the solid 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) into an amber volumetric flask.

  • Transfer: Transfer the degassed solvent via a gas-tight syringe or cannula into the flask.

  • Dissolution: Sonicate under an Argon headspace. Do not vortex (vortexing re-introduces oxygen).[1]

  • Storage: Seal with a PTFE-lined cap and Parafilm. Store at -20°C.

Protocol B: HPLC Mobile Phase Modification

If degradation occurs during analysis.

ParameterRecommendationRationale
Modifier 0.1% Formic AcidMaintains pH ~2.7, keeping phenols protonated and stable.
Solvent A Water + 0.1% Formic AcidAcidic aqueous phase suppresses ionization.
Solvent B Acetonitrile (Degassed)Methanol can occasionally form hemiacetals with oxidation byproducts; ACN is inert.
Temp 25°C or lowerHigher column temps accelerate on-column oxidation.

Mechanistic Insight: The Oxidation Pathway

Understanding the enemy.

The diagram below illustrates why pH control is the single most effective stability factor. The formation of the Quinone Methide is the irreversible step that leads to colored impurities.

OxidationMechanism Phenol Native Molecule (Colorless) Phenolate Phenolate Ion (Reactive) Phenol->Phenolate Deprotonation Radical Phenoxy Radical Phenolate->Radical -e⁻ (Oxidation) Quinone Quinone Methide (Pink/Yellow) Radical->Quinone Disproportionation Base High pH (>7) Base->Phenolate Oxygen Dissolved O2 + Trace Metals Oxygen->Radical

Caption: The oxidative cascade from the stable phenol to the highly colored quinone methide, accelerated by base and oxygen.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a stock solvent? A: Use with caution. DMSO is hygroscopic and can act as a mild oxidant under certain conditions. If DMSO is required for solubility, use anhydrous DMSO (packaged under septum) and use the solution immediately.[1] Do not store DMSO stocks of this compound for >24 hours.

Q: Why does my standard curve show non-linearity at low concentrations? A: This is a classic sign of oxidative loss. At low concentrations (ppb range), the ratio of dissolved oxygen to analyte is high, leading to a higher percentage of degradation.[1] Solution: Use the "Matrix Match" technique—add ascorbic acid (1 mM) to your diluent to act as a sacrificial antioxidant.

Q: Is the degradation reversible? A: Generally, no .[1] Once the quinone methide or coupled dimers form, they are stable contaminants.[1] You cannot "reduce" the solution back to the original purity reliably for quantitative purposes. You must discard and re-prepare.

References

  • Mechanism of Phenolic Oxidation

    • Thompson, D. et al. "Quinone methides: relevant intermediates in organic chemistry." Chemical Reviews, 1993.[1]

    • Context: Establishes the pathway of methylene-bisphenol oxid
    • (Generic reference for Quinone Methide toxicity/chemistry).

  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
    • Context: The industry standard for inert gas transfer techniques (cannula/syringe).[1]

  • Stability of Bisphenols

    • Ogata, Y. et al. "Reaction of phenols with formaldehyde." Journal of the American Chemical Society.
    • Context: Describes the reactivity of the methylene bridge in bisphenols.
    • [1]

  • Properties of 3-Methylsalicylic Acid Derivatives

    • PubChem Compound Summary for CID 17413 (5,5'-Methylenedi-2,3-cresotic acid).[1][2]

    • Context: Specific chemical and physical properties of the target molecule.[3][4][5][6][7]

    • [1]

Sources

Optimization

Technical Support Center: Troubleshooting Cresotic Acid Dimer Aggregation in Biological Buffers

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with small molecule aggregation—specifically with highly hydrophobic, multi-ring systems like cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with small molecule aggregation—specifically with highly hydrophobic, multi-ring systems like cresotic acid dimers (e.g., 5,5′-methylenedi-2,3-cresotic acid)[1]. These compounds are notorious for forming colloidal aggregates in standard biological buffers, leading to false positives, promiscuous enzyme inhibition, and poor assay reproducibility.

This guide provides a mechanistic breakdown of why this happens and field-proven, self-validating protocols to rescue your assays.

Part 1: The Mechanistic Basis of Aggregation (FAQ)

Q: Why do cresotic acid dimers aggregate so readily in standard biological buffers (e.g., PBS, HEPES)? A: The causality lies in the molecular architecture. Cresotic acid dimers possess highly hydrophobic aromatic rings and methyl groups, paired with carboxylic acid moieties. In aqueous buffers with high ionic strength (like PBS), the hydrophobic effect drives the aromatic rings together via


 stacking. Once the local concentration exceeds the Critical Aggregation Concentration (CAC)—often in the low micromolar range—these monomers self-assemble into submicrometer colloidal particles[2].

Q: How does this aggregation cause false positives in my enzymatic or cell-based assays? A: Colloidal aggregates do not inhibit enzymes through specific, lock-and-key active site binding. Instead, they act as "promiscuous inhibitors." The aggregate particle physically sequesters the target enzyme onto its surface. This tight, non-specific binding restricts protein dynamics and induces partial enzyme unfolding, completely neutralizing catalytic activity[2]. This results in a false-positive "hit" during high-throughput screening.

Mechanism Monomer Cresotic Acid Dimer Monomers (Soluble) Aggregate Colloidal Aggregates (>300 nm particles) Monomer->Aggregate Micromolar Concentrations Complex Enzyme-Aggregate Complex (Sequestered) Aggregate->Complex Non-specific Binding Enzyme Target Enzyme (Active) Enzyme->Complex Encounters Aggregate Unfolding Partial Enzyme Unfolding (Promiscuous Inhibition) Complex->Unfolding Conformational Change

Mechanistic pathway of promiscuous enzyme inhibition by cresotic acid colloidal aggregates.

Part 2: Troubleshooting Guide & Solubilization Strategies

When dealing with cresotic acid dimers, you must shift the equilibrium from the colloidal aggregate back to the soluble monomer. Here are the two primary strategies:

Strategy A: Detergent-Based Disruption (The Diagnostic Counter-Screen) The Causality: Non-ionic detergents like Triton X-100 possess a hydrophilic head and a hydrophobic tail. When added to the buffer near their Critical Micelle Concentration (CMC), they intercalate into the cresotic acid aggregates, breaking them apart into mixed micelles. This releases the sequestered enzyme and restores its activity[3]. We use this primarily as a diagnostic tool to confirm if a compound is an aggregator.

Strategy B: Cyclodextrin-Driven Drug Deaggregation (The Formulation Solution) The Causality: If your assay cannot tolerate detergents (e.g., cell-based assays), 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard. HP-

-CD features a hydrophilic exterior and a hydrophobic cavity. It enhances solubility by preventing or reversing drug self-association through peripheral non-covalent interactions and encapsulating the hydrophobic aromatic rings of the cresotic acid dimer, effectively shielding them from

stacking[4].

Workflow Start Observe Flat Dose-Response or High Hit Rate Assay Run AmpC β-Lactamase Counter-Screen Start->Assay Detergent Add 0.01% Triton X-100 Assay->Detergent Decision Does Inhibition Drop by >2-fold? Detergent->Decision Aggregator Confirmed Aggregator (False Positive) Decision->Aggregator Yes TrueHit True Inhibitor (Specific Binding) Decision->TrueHit No Formulation Switch to HP-β-CD Formulation Aggregator->Formulation DLS Validate Deaggregation via DLS (<10 nm) Formulation->DLS

Diagnostic workflow for identifying and formulating aggregate-based promiscuous inhibitors.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of different buffer additives on cresotic acid dimer aggregation.

Solubilization StrategyCritical Aggregation Concentration (CAC)Enzyme Inhibition False Positive RateBiocompatibility (Cell Assays)Primary Use Case
Standard Buffer (PBS, pH 7.4) ~1 - 5 µM>90%HighBaseline (Prone to failure)
Buffer + 5% DMSO ~10 µM>75%ModerateInitial stock preparation
Buffer + 0.01% Triton X-100 >100 µM<5%Low (Lyses cells)Biochemical counter-screening
Buffer + 20% HP-

-CD
>500 µM<1%HighCell-based assays & In vivo

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means the experiment contains internal controls that definitively prove the mechanical success or failure of the assay.

Protocol 1: Detergent-Based Aggregation Counter-Screen

This protocol uses AmpC


-lactamase as a highly sensitive proxy enzyme to detect promiscuous inhibition[3].

Self-Validation Mechanism: The assay includes a known true inhibitor (e.g., tazobactam) and a known aggregator (e.g., rottlerin). If the true inhibitor's


 remains constant while the aggregator's 

shifts dramatically upon detergent addition, the assay system is validated.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a 10 nM solution of AmpC

    
    -lactamase in 50 mM potassium phosphate buffer (pH 7.0). Prepare the chromogenic substrate nitrocefin at 100 µM.
    
  • Compound Incubation (No Detergent): In a 96-well plate, incubate the cresotic acid dimer (at 10 µM and 50 µM) with the enzyme for 5 minutes at room temperature.

  • Compound Incubation (With Detergent): In parallel wells, repeat Step 2, but add 0.01% (v/v) Triton X-100 to the buffer.

  • Initiate Reaction: Add nitrocefin to all wells and monitor absorbance at 482 nm for 5 minutes to calculate the initial velocity (

    
    ).
    
  • Data Analysis: Calculate percentage inhibition. If the cresotic acid dimer shows >50% inhibition in the absence of detergent, but <10% inhibition in the presence of 0.01% Triton X-100, it is confirmed as a promiscuous colloidal aggregator[3].

Protocol 2: HP- -CD Formulation and DLS Validation

When transitioning to cell-based assays where detergents are toxic, HP-


-CD is required.

Self-Validation Mechanism: Dynamic Light Scattering (DLS) is used to physically measure particle size. A shift from a polydisperse signal at >300 nm (aggregates) to a monodisperse signal at <10 nm (monomers/complexes) proves the formulation was successful[4].

Step-by-Step Methodology:

  • Prepare Excipient: Dissolve HP-

    
    -CD in your biological buffer (e.g., HEPES or PBS) to a final concentration of 20% (w/v). Filter through a 0.22 µm PES membrane.
    
  • Compound Addition: Spike the cresotic acid dimer (from a 100x DMSO stock) into the HP-

    
    -CD buffer to reach the desired working concentration (e.g., 50 µM). Vortex vigorously for 60 seconds.
    
  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes to ensure complete host-guest complexation and deaggregation.

  • DLS Measurement: Load 50 µL of the formulated solution into a DLS cuvette. Measure the hydrodynamic radius.

  • Validation Check: The absence of particles in the 100–1000 nm range confirms complete deaggregation. The compound is now safe for downstream cellular assays.

References

[2] Title: Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding Source: ACS Publications URL:

[4] Title: Cyclodextrin-Driven Drug Deaggregation Source: Cyclodextrin News URL:

[1] Title: Discovery of 5,5′-Methylenedi-2,3-Cresotic Acid as a Potent Inhibitor of the Chemotactic Activity of the HMGB1·CXCL12 Heterocomplex Using Virtual Screening and NMR Validation Source: PubMed URL:

[3] Title: A Detergent-Based Assay for the Detection of Promiscuous Inhibitors Source: PubMed URL:

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) at Physiological pH

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with bis-phenolic and salicylic acid derivatives in aqueous biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with bis-phenolic and salicylic acid derivatives in aqueous biological buffers.

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (CAS 2581-36-4) is a specialized building block and intermediate 1. At a physiological pH of 7.4, its stability and behavior are dictated by the deprotonation of its carboxylic acid moieties and the electron-rich nature of its phenolic rings. This guide provides an authoritative, causality-driven troubleshooting framework to ensure the scientific integrity of your assays.

Section 1: Physicochemical State at Physiological pH (7.4)

To troubleshoot effectively, we must first understand the molecule's ionization state in your assay buffer.

Table 1: Predicted Physicochemical Properties at pH 7.4

PropertyValue / State at pH 7.4Mechanistic Implication
Carboxylic Acid pKa ~2.5 - 3.0Fully deprotonated (COO⁻). Provides excellent aqueous solubility as a dianion.
Phenolic Hydroxyl pKa ~10.0 - 13.0Fully protonated (OH). Remains available for hydrogen bonding and metal coordination.
Net Charge -2Electrostatic repulsion prevents self-aggregation but attracts multivalent cations.
Metal Affinity HighSalicylate moieties act as potent bidentate ligands for trace transition metals (e.g., Fe³⁺, Cu²⁺).
Section 2: Troubleshooting Guides & FAQs

Q1: My stock solution in PBS (pH 7.4) develops a faint pink/brown tint over time, and HPLC shows a loss of the parent compound. What is happening? Root Cause (Causality): You are observing metal-catalyzed auto-oxidation. Salicylic acid derivatives are exceptionally strong chelating agents for transition metals [[2]](). Trace iron (Fe³⁺) or copper (Cu²⁺) present in standard laboratory water or buffer salts coordinates with the carboxylate and phenolate oxygens 3. This metal complex acts as a redox center, catalyzing the oxidation of the phenolic rings. The methylene bridge is particularly susceptible; oxidative cleavage or dehydrogenation leads to the formation of highly reactive, colored quinone methide intermediates [[4]](), which subsequently polymerize or degrade. Self-Validating Solution:

  • Switch to ultra-pure, metal-free water (e.g., LC-MS grade or Chelex-100 treated).

  • Supplement your physiological buffer with a sacrificial chelator like EDTA or DTPA (10–50 µM) to outcompete the compound for trace metals.

  • Validation: Prepare two solutions (one with EDTA, one without). Incubate at 37°C for 48 hours. The EDTA-treated solution will remain colorless with >98% peak area retention on HPLC.

Q2: I observe micro-precipitates in my cell culture media (pH 7.4) after adding the compound, even though it should be highly soluble as a dianion. Why? Root Cause (Causality): While the sodium/potassium salts of the dianion are highly soluble, cell culture media (like DMEM or RPMI) contain high concentrations of divalent cations (Ca²⁺, Mg²⁺). The bis-salicylate structure can bridge multiple divalent cations, forming insoluble polymeric coordination complexes. Self-Validating Solution:

  • Prepare a concentrated stock (10-50 mM) in metal-free HEPES buffer.

  • Perform a slow, dropwise addition of the stock into the media under vigorous vortexing to prevent localized high concentrations that nucleate precipitation.

  • Validation: Keep the final assay concentration below the solubility limit of the calcium-complex (empirically determine this via a serial dilution light-scattering assay at 600 nm; a flat baseline indicates complete solubility).

Q3: Is the compound sensitive to light during long-term benchtop experiments? Root Cause (Causality): Yes. The electron-rich aromatic rings linked by a methylene bridge can undergo photo-induced radical formation. UV/visible light accelerates the homolytic cleavage of the C-H bonds on the methylene bridge, accelerating the formation of degradation products. Self-Validating Solution: Use amber-colored microcentrifuge tubes for all stock solutions and wrap transparent culture flasks in aluminum foil during prolonged incubations.

Section 3: Experimental Protocols
Protocol 1: Preparation of a Highly Stable 10 mM Working Stock (pH 7.4)

Objective: Create a self-validating, degradation-resistant stock solution for biological assays.

Step-by-step Methodology:

  • Buffer Preparation: Dissolve 50 mM HEPES and 50 µM EDTA in LC-MS grade water. Adjust to pH 7.4 using NaOH.

  • Metal Stripping: Pass the buffer through a Chelex-100 resin column to remove any residual transition metals. Filter sterilize (0.22 µm) into a sterile container.

  • Solubilization: Weigh exactly 3.16 mg of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (MW: 316.31 g/mol ).

  • Dissolution: Add 1.0 mL of the treated HEPES/EDTA buffer. Vortex for 60 seconds. The deprotonation of the carboxylic acids at pH 7.4 will drive rapid dissolution.

  • Storage: Aliquot into single-use amber glass vials. Purge the vial headspace with Argon or Nitrogen gas to displace oxygen. Store at -20°C.

Protocol 2: Stability Assessment Assay (HPLC-UV)

Objective: Verify the structural integrity of the compound before critical experiments.

Step-by-step Methodology:

  • Sample Prep: Dilute the stock to 100 µM in Mobile Phase A (0.1% Formic Acid in Water).

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Data Interpretation (Validation): The intact monomeric molecule will elute as a single sharp peak. Quinone methide degradation products or polymeric species will appear as broad, red-shifted peaks eluting earlier in the gradient. If purity is <95%, discard the stock.

Section 4: Mechanistic Visualization

Below is the logical relationship diagram illustrating the metal-catalyzed degradation pathway and the targeted troubleshooting intervention.

G A 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (Dianion at pH 7.4) C Metal-Salicylate Complex (Colored/Aggregated) A->C Chelates with H Stabilized Compound (Ready for Assay) A->H Metal-free conditions B Trace Metals in Buffer (e.g., Fe3+, Cu2+) B->C D Redox Cycling & ROS C->D Auto-oxidation E Quinone Methide Intermediate D->E Methylene bridge oxidation F Degradation / Polymerization E->F G Intervention: EDTA or Chelex Resin G->B Sequesters metals

Metal-catalyzed oxidative degradation pathway of the bis-salicylate and stabilization intervention.

Section 5: References
  • Title: 5-[(3-carboxy-4-hydroxy-5-methylphenyl)methyl]-2-hydroxy-3-methylbenzoic acid - Molport Source: molport.com URL:

  • Title: Chelation ion-exchange properties of salicylic acid-urea-formaldehyde copolymers Source: ias.ac.in URL:

  • Title: The pH-metric Study of Acetyl Salicylic Acid Metal Complexes in Mixed Solvent Media Source: derpharmachemica.com URL:

  • Title: Molecular Products and Fundamentally Based Reaction Pathways in the Gas-Phase Pyrolysis of the Lignin Model Compound p-Coumaryl Alcohol Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Primary Target Analysis: Allosteric Inhibition of Malic Enzyme 2 (ME2)

Comparative Binding Affinity Guide: Methylenebis-salicylates vs. Pamoic Acid Introduction As a Senior Application Scientist specializing in fragment-based drug design and allosteric modulation, I frequently evaluate the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: Methylenebis-salicylates vs. Pamoic Acid

Introduction As a Senior Application Scientist specializing in fragment-based drug design and allosteric modulation, I frequently evaluate the structural nuances that dictate ligand-target specificity. Two compounds that offer a fascinating case study in structure-activity relationships (SAR) are 5,5'-methylenedisalicylic acid (MDSA) and pamoic acid (embonic acid). Both share a core architecture: a central methylene bridge linking two aromatic carboxylic acid moieties[1]. However, MDSA utilizes salicylate rings, whereas pamoic acid is built upon bulkier naphthoate rings (4,4'-methylenebis(3-hydroxy-2-naphthoic acid))[1]. This seemingly simple divergence in steric bulk and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking capability fundamentally alters their binding affinities across critical pharmacological targets, most notably Malic Enzyme 2 (ME2) and the G-protein coupled receptor GPR35[2].

ME2 is a mitochondrial oxidative decarboxylase that catalyzes the conversion of L-malate to pyruvate, playing a pivotal role in tumor energy metabolism and redox homeostasis[3]. Both MDSA and pamoic acid function as potent allosteric inhibitors of ME2, binding directly to the enzyme's exo-site (the fumarate-binding pocket) at the dimer interface[3][4].

Mechanistic Causality: Cryo-EM structural validation demonstrates that both ligands rely heavily on hydrogen bonding with the Asn35 residue and the Gln64-Tyr562 network[3]. However, their binding affinities differ slightly due to their structural footprints. MDSA exhibits a tighter binding affinity (IC50 = 0.51 μM) compared to pamoic acid (IC50 = 1.1 - 1.4 μM)[5][6]. The smaller steric profile of the salicylate rings in MDSA allows for deeper penetration and tighter packing within the allosteric pocket, whereas the extended naphthoate rings of pamoic acid introduce slight steric hindrance, marginally reducing its affinity[6]. Binding of either compound induces an inactive open conformation of ME2, which halts pyruvate synthesis, increases the cellular NAD+/NADH ratio, and triggers metabolic collapse and cellular senescence in cancer models[3][5].

ME2_Pathway MDSA 5,5'-Methylenedisalicylic Acid (MDSA) ME2 Malic Enzyme 2 (ME2) Fumarate Binding Site MDSA->ME2 IC50: 0.51 μM Pamoic Pamoic Acid (Embonic Acid) Pamoic->ME2 IC50: 1.1 μM Conformation Inactive Open Conformation ME2->Conformation Allosteric Shift Metabolism Inhibited Pyruvate Synthesis Increased NAD+/NADH Ratio Conformation->Metabolism Enzymatic Blockade Outcome Reduced ATP & Cellular Senescence Metabolism->Outcome Metabolic Collapse

Fig 1. Allosteric inhibition of ME2 by MDSA and Pamoic Acid driving metabolic collapse.

Secondary Target Analysis: GPR35 Agonism

While MDSA outperforms pamoic acid at the ME2 allosteric site, the extended


-system of pamoic acid grants it unique activity at G-protein coupled receptors. Pamoic acid is a highly potent agonist for the orphan receptor GPR35, a target implicated in inflammation and nociception[2].

Mechanistic Causality: The binding affinity of pamoic acid to GPR35 is strictly dependent on the distal aromatic ring of its naphthoate moiety[2]. Experimental truncation of this structure to a simple salicylic acid derivative results in a complete loss of GPR35 activation[2]. This indicates that while the carboxylate and hydroxyl groups anchor the molecule, the extended aromatic stacking provided by the naphthoate rings is the critical driver for receptor activation. Upon binding, pamoic acid triggers a Gi/o-linked cascade, recruiting β-arrestin2 and phosphorylating ERK1/2, leading to profound antinociceptive effects[2].

GPR35_Pathway Pamoic Pamoic Acid (Naphthoate Rings) GPR35 GPR35 Receptor Pamoic->GPR35 Potent Agonist Salicylic Salicylic Acid (Control) Salicylic->GPR35 No Binding (Lacks Distal Ring) Arrestin β-Arrestin2 Recruitment GPR35->Arrestin ERK ERK1/2 Phosphorylation GPR35->ERK Outcome Antinociceptive & Anti-inflammatory Effects Arrestin->Outcome ERK->Outcome

Fig 2. GPR35 activation pathway highlighting the structural necessity of the naphthoate ring.

Quantitative Data Summary

To facilitate rapid comparison, the structural and pharmacological metrics of both compounds are summarized below.

Metric5,5'-Methylenedisalicylic Acid (MDSA)Pamoic Acid (Embonic Acid)
Core Structure Methylenebis-salicylateMethylenebis-naphthoate
Aromatic System Single phenyl ringsFused naphthyl rings
ME2 Binding Site Fumarate exo-site (Dimer interface)Fumarate exo-site (Dimer interface)
ME2 IC50 0.51 μM1.1 - 1.4 μM
GPR35 Activity Inactive (Lacks distal

-stacking)
Potent Agonist (Active at 1 μM)
Key Binding Residues (ME2) Asn35, Gln64, Tyr562Asn35, Gln64, Tyr562
Primary Pharmacological Effect Tumor metabolism disruptionAntinociception & Tumor metabolism disruption

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every experimental choice is grounded in proving causality rather than mere correlation.

Protocol A: ME2 Allosteric Binding Validation via Cryo-EM & Mutagenesis Purpose: To definitively prove that MDSA and pamoic acid inhibit ME2 via the allosteric fumarate pocket rather than the active catalytic site.

  • Protein Preparation: Express and purify recombinant human ME2.

  • Ligand Incubation: Incubate ME2 with 50 μM of either MDSA or pamoic acid in the presence of 2 mM NAD+. Causality: NAD+ is required to stabilize the complex for high-resolution structural mapping of the exo-site[4].

  • Site-Directed Mutagenesis (The Validation Step): Generate an Asn35Ala and Gln64Ala mutant ME2 line. Causality: If the compounds bind the allosteric site, mutating these key hydrogen-bond donors will abolish the inhibitory effect. If they bind the active site, inhibition will persist[3].

  • Cryo-EM Acquisition: Map the ternary complex (ME2-NAD+-Ligand) to confirm the inactive open conformation[4].

Protocol B: GPR35 Activation via β-Arrestin2 Recruitment Assay Purpose: To quantify the specific agonistic affinity of pamoic acid for GPR35.

  • Cell Line Engineering: Utilize U2OS cells stably expressing GPR35 and a β-arrestin2-GFP fusion protein.

  • Negative Control Establishment (The Validation Step): Prepare a parallel U2OS cell line overexpressing the Vasopressin Receptor (V2R) instead of GPR35. Causality: Treating V2R cells with pamoic acid ensures that any observed GFP redistribution is strictly GPR35-mediated and not a non-specific membrane artifact[2].

  • Ligand Treatment: Apply 1 μM pamoic acid (test) and 1 μM salicylic acid (structural control) to both cell lines[2].

  • Confocal Microscopy: Quantify the translocation of β-arrestin2-GFP from the cytosol to the plasma membrane. Pamoic acid will show robust redistribution in GPR35 cells, while salicylic acid will show baseline homogeneous distribution[2].

Workflow Prep Ligand Prep (MDSA/Pamoate) Target Target Incubation (ME2 or GPR35) Prep->Target Assay1 Cryo-EM & Mutagenesis Target->Assay1 ME2 Assay2 Confocal Microscopy Target->Assay2 GPR35 Data1 Structural Validation Assay1->Data1 Data2 Functional Agonism Assay2->Data2

Fig 3. Self-validating experimental workflow for assessing binding affinity and functional response.

References

  • Zhao, P., et al. "Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity." Molecular Pharmacology / PMC, 2010.[Link]

  • Hsieh, J. Y., et al. "Suppression of the human malic enzyme 2 modifies energy metabolism and inhibits cellular respiration." Nature Communications, 2023.[Link]

  • Chen, K. C., et al. "A small-molecule inhibitor suppresses the tumor-associated mitochondrial NAD(P)+-dependent malic enzyme (ME2) and induces cellular senescence." Oncotarget, 2015.[Link]

  • ResearchGate Database. "Allosteric site coordination of ME2-EA, ME2-MDSA, inhibitor-free ME2." ResearchGate, 2023.[Link]

Sources

Comparative

A Comprehensive Guide to Purity Validation of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid): ¹H qNMR vs. HPLC-UV

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute quantification, orthogonal validation, and experimental causality. Introduction to the Analytical Challenge 5,5'-Methyleneb...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Absolute quantification, orthogonal validation, and experimental causality.

Introduction to the Analytical Challenge

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (also known as 5,5'-Methylenedi-2,3-cresotic acid, CAS: 2581-36-4) is a complex phenolic acid derivative featuring multiple reactive functional groups, including carboxylic acids and phenolic hydroxyls[1]. In drug development and materials science, establishing the absolute purity of such synthetic intermediates is critical for ensuring experimental reproducibility and downstream efficacy.

Traditionally, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the workhorse for purity assessment. However, HPLC determines relative purity (peak area percentage) and requires a structurally identical, highly purified reference standard for absolute quantification[2].

Enter Quantitative ¹H Nuclear Magnetic Resonance (qNMR) . Recognized by regulatory bodies as a primary ratio method, qNMR offers a powerful, non-destructive alternative that provides absolute mass fraction purity without requiring a reference standard of the analyte itself[3]. This guide objectively compares ¹H qNMR and HPLC-UV methodologies, providing field-proven protocols and the mechanistic reasoning behind each experimental parameter.

Mechanistic Comparison: qNMR vs. HPLC-UV

The choice between qNMR and HPLC-UV hinges on the fundamental physics of how each technique detects molecules.

  • ¹H qNMR (Absolute Purity): Operates on the principle that the integrated area of an NMR resonance is strictly and directly proportional to the number of protons giving rise to that signal[4]. By adding a certified Internal Standard (IS) with a known mass and purity, you can calculate the exact mass fraction of your analyte. It is a universal detector for proton-containing species[2].

  • HPLC-UV (Relative Purity & Trace Analysis): Relies on the differential partitioning of molecules between a mobile and stationary phase, followed by UV absorption. Because different molecules have different extinction coefficients (UV absorbance responses), a 1% peak area does not necessarily equal 1% mass[2]. However, HPLC excels at separating and detecting trace-level impurities that fall below the Limit of Quantification (LOQ) of NMR.

Decision Matrix & Workflow

Workflow Start Purity Validation of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) qNMR Quantitative ¹H NMR (qNMR) Absolute Mass Fraction Start->qNMR HPLC HPLC-UV Trace Impurity Profiling Start->HPLC qNMR_Prep Co-weigh Analyte + Internal Standard Dissolve in DMSO-d6 qNMR->qNMR_Prep HPLC_Prep Prepare Sample in Mobile Phase (Acidic conditions) HPLC->HPLC_Prep qNMR_Acq Acquire ¹H Spectrum (90° Pulse, D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Data Integrate non-overlapping peaks Calculate Absolute Purity qNMR_Acq->qNMR_Data Orthogonal Orthogonal Validation (High Confidence Regulatory Sameness) qNMR_Data->Orthogonal HPLC_Acq Run Gradient C18 Separation (UV Detection at 254 nm) HPLC_Prep->HPLC_Acq HPLC_Data Calculate Peak Area % Identify Trace Impurities HPLC_Acq->HPLC_Data HPLC_Data->Orthogonal

Caption: Orthogonal workflow comparing qNMR for absolute quantification and HPLC-UV for trace impurity profiling.

Experimental Protocol: ¹H qNMR Purity Validation

To create a self-validating qNMR system, every variable—from the internal standard to the relaxation delay—must be deliberately controlled to prevent integration errors[5].

A. Internal Standard & Solvent Selection

For 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid), the ¹H NMR spectrum in DMSO-d₆ features methyl protons (~2.2 ppm), a methylene bridge (~3.8 ppm), and aromatic protons (~7.1, 7.6 ppm).

  • Internal Standard Choice: Maleic acid (Certified Reference Material, ≥99.9% purity) is ideal. It produces a sharp, distinct singlet at ~6.3 ppm in DMSO-d₆, ensuring zero signal overlap with the analyte[3][6].

  • Solvent: DMSO-d₆ is chosen for its excellent solubilizing power for phenolic acids, preventing line broadening caused by incomplete dissolution[6].

B. Step-by-Step Methodology
  • Gravimetric Preparation: Using a microanalytical balance (d = 0.01 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid into a clean vial. Causality: Precise gravimetry is the foundation of qNMR; weighing errors translate directly into purity errors.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex thoroughly until completely dissolved, then transfer to a high-quality 5 mm NMR tube.

  • Data Acquisition (400 MHz or higher):

    • Pulse Angle (Flip Angle): Set to 90° to maximize signal-to-noise ratio (SNR)[5].

    • Relaxation Delay (D1): Set to 30 seconds . Causality: Protons require time to return to their equilibrium magnetization state (longitudinal relaxation time, T₁). If D1 is less than

      
      , the signals will be truncated, leading to artificially low integration values and inaccurate purity[5].
      
    • Number of Scans (NS): Minimum of 64 scans to achieve an SNR > 150:1 for the peaks of interest.

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz), perform manual phase correction (zero and first order), and apply a flat baseline correction.

  • Integration & Calculation: Integrate the Maleic acid singlet (~6.3 ppm, 2H) and the analyte's methylene bridge singlet (~3.8 ppm, 2H). Calculate purity using the standard qNMR equation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity).
    

Experimental Protocol: HPLC-UV (Orthogonal Validation)

While qNMR provides the absolute mass fraction, HPLC-UV is required to detect trace organic impurities (e.g., unreacted starting materials or isomers) that fall below the ~1% detection limit of standard NMR[2][7].

Step-by-Step Methodology
  • Column Selection: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) contains carboxylic and phenolic groups. Without an acidic modifier like TFA, these groups will partially ionize, leading to severe peak tailing and unpredictable retention times.

  • Gradient Elution: 10% B to 90% B over 20 minutes to ensure elution of both polar and non-polar impurities.

  • Detection: UV absorbance at 254 nm.

  • Analysis: Calculate relative purity based on the area normalization method (Analyte Peak Area / Total Peak Area × 100).

Comparative Performance Data

The following table synthesizes the operational and performance metrics of both techniques when applied to phenolic acid derivatives[2][7].

Performance Metric¹H qNMR (Internal Standard Method)HPLC-UV (Area Normalization)
Purity Output Absolute Mass Fraction (%) Relative Area Percentage (%)
Reference Standard Required? No (Only a generic IS like Maleic Acid)Yes (Requires certified analyte standard for absolute quantification)
Limit of Quantification (LOQ) ~1.0% to 2.0% (Low sensitivity for trace impurities)~0.05% (High sensitivity for UV-active impurities)
Structural Information High (Identifies chemical shifts of unknown impurities)Low (Only provides retention time unless coupled with MS)
Method Development Time Fast (Universal parameters, minimal optimization)Slow (Requires gradient, column, and pH optimization)
Primary Use Case Certifying reference materials, absolute assayRoutine batch release, trace impurity profiling

Conclusion & Best Practices

For the rigorous validation of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) , neither technique should be used in isolation if regulatory compliance is the goal.

  • Use qNMR to establish the absolute mass fraction of your primary batch. By utilizing a certified internal standard like Maleic acid and strictly controlling the T₁ relaxation delay, qNMR serves as a self-validating system that eliminates the need for a rare, compound-specific reference standard[3][6].

  • Use HPLC-UV as an orthogonal method to map the trace impurity profile[8]. Because qNMR may obscure impurities under the baseline or solvent peaks, HPLC ensures that highly UV-active, low-concentration contaminants are not overlooked.

By combining the absolute quantification of qNMR with the high-resolution separation of HPLC, researchers can achieve a comprehensive, audit-proof purity profile.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories Inc.[Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate.[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma.[Link]

  • Peptide Sequencing, Peptide Mapping and NMR in Sameness Studies: Why Orthogonal Methods Matter - ResolveMass Laboratories Inc. [Link]

  • 5,5'-Methylenedi-2,3-cresotic acid | C17H16O6 | CID 17413 - PubChem.[Link]

Sources

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of 5,5'-Methylenedi-2,3-cresotic Acid

Executive Summary & Biological Context In recent drug discovery efforts, 5,5'-Methylenedi-2,3-cresotic acid (5,5'-MDCA) has emerged as a highly potent small-molecule inhibitor of the HMGB1/CXCL12 heterocomplex[1][2]. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Biological Context

In recent drug discovery efforts, 5,5'-Methylenedi-2,3-cresotic acid (5,5'-MDCA) has emerged as a highly potent small-molecule inhibitor of the HMGB1/CXCL12 heterocomplex[1][2]. This heterocomplex is a critical mediator in severe inflammatory responses, autoimmune pathologies, and tumor microenvironment regulation. As 5,5'-MDCA advances through preclinical evaluation, laboratories require robust, highly sensitive mass spectrometry (MS) methods to map its pharmacokinetics (PK), pharmacodynamics (PD), and metabolic fate.

This guide objectively compares the analytical performance of Orbitrap High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and trace-level quantification of 5,5'-MDCA. Furthermore, it provides a self-validating experimental workflow grounded in mechanistic causality.

Mechanistic Profiling: Gas-Phase Fragmentation Pathways

To accurately quantify 5,5'-MDCA or identify its downstream metabolites, one must first understand its gas-phase dissociation mechanics. The molecule (Chemical Formula: C17H16O6) features two carboxylic acid groups and two phenolic hydroxyls. This structural motif makes Electrospray Ionization (ESI) in negative ion mode the most efficient ionization strategy, yielding a deprotonated molecular precursor ion


 at an exact mass of m/z 315.0874.

Upon subjecting the precursor to Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the molecule undergoes predictable, structurally diagnostic fragmentation[3]:

  • Methylene Bridge Cleavage (m/z 151.040): Because 5,5'-MDCA is a symmetric dimer linked by a central methylene bridge, the primary and most energetically favorable cleavage occurs at this bond. This yields a highly stable 3-methylsalicylate anion (m/z 151.040)[3].

  • Decarboxylation (m/z 271.097 & m/z 107.050): The loss of carbon dioxide (-44 Da) can occur directly from the precursor ion to yield m/z 271.097. Alternatively, a secondary consecutive decarboxylation from the m/z 151.040 fragment yields the o-cresolate anion at m/z 107.050[3].

Fragmentation M [M-H]- m/z 315.087 5,5'-Methylenedi-2,3-cresotic acid F1 [M-H - CO2]- m/z 271.097 Decarboxylation M->F1 - CO2 (-44 Da) F2 Methylene Cleavage m/z 151.040 (3-Methylsalicylate) M->F2 CH2 Bridge Cleavage F3 [F2 - CO2]- m/z 107.050 (o-Cresolate) F2->F3 - CO2 (-44 Da)

Fig 1: ESI-MS/MS negative mode fragmentation pathway of 5,5'-Methylenedi-2,3-cresotic acid.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ) MS

When selecting an analytical platform for 5,5'-MDCA, the choice depends heavily on the experimental objective. Orbitrap platforms excel in structural elucidation and resolving complex matrix interferences via exact mass, whereas QqQ platforms offer superior duty cycles and broader dynamic ranges for routine, high-throughput quantification.

Quantitative Performance Comparison
Analytical ParameterOrbitrap HRMS (e.g., Q-Exactive)Triple Quadrupole (QqQ) MS
Mass Resolution High (up to 140,000 FWHM)Nominal (Unit resolution, ~0.7 Da)
Mass Accuracy Sub-ppm (< 1-3 ppm)~0.1 Da
Primary Acquisition Mode PRM (Parallel Reaction Monitoring)MRM/SRM (Multiple Reaction Monitoring)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Matrix Interference Excellent mitigation via exact mass extractionSusceptible to isobaric interferences
Best Use Case Structural elucidation, in vivo metabolite IDHigh-throughput PK/PD quantification

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure high reproducibility and analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system for the quantification of 5,5'-MDCA in biological matrices (e.g., plasma).

The Causality of Validation: The inclusion of a structurally similar internal standard (IS)—such as4[4], which lacks only the two methyl groups of the target analyte—is critical. Adding the IS prior to extraction mathematically corrects for volumetric losses during sample preparation and normalizes matrix-induced ion suppression in the ESI source.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Internal Standard (5,5'-Methylenedisalicylic acid at 100 ng/mL).

    • Action: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds.

    • Causality: Cold acetonitrile rapidly denatures plasma proteins, quenching endogenous enzymatic activity to prevent analyte degradation, while the acidic environment ensures the high recovery of the polar dicarboxylic acid by keeping it in its neutral, lipophilic state during extraction.

  • Centrifugation & Recovery:

    • Action: Centrifuge the homogenate at 14,000× g for 10 minutes at 4°C. Transfer 100 µL of the clarified supernatant to an autosampler vial.

  • UHPLC Separation:

    • Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

    • Gradient: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 10% B to 90% B over 5 minutes[4].

    • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid groups during chromatography, preventing peak tailing and improving retention on the reversed-phase stationary phase before the eluent enters the ESI source.

  • MS/MS Detection (QqQ MRM Mode):

    • Action: Monitor the transition m/z 315.1 → 151.0 (Quantifier) at a Collision Energy (CE) of ~25 eV, and 315.1 → 107.0 (Qualifier) at a CE of ~40 eV.

    • Causality: The 315.1 → 151.0 transition is chosen as the quantifier due to the high thermodynamic stability and abundance of the 3-methylsalicylate fragment, providing the highest signal-to-noise (S/N) ratio for trace-level detection.

Workflow N1 Plasma Sample + Internal Standard N2 Protein Precipitation (Acetonitrile, 4°C) N1->N2 N3 Centrifugation (14,000x g, 10 min) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI- MS/MS (Orbitrap or QqQ) N4->N5

Fig 2: Self-validating LC-MS/MS analytical workflow for 5,5'-MDCA quantification in plasma.

References

  • De Leo, F., et al. "Discovery of 5,5'-methylenedi-2,3-cresotic acid as a potent inhibitor of the HMGB1/CXCL12 heterocomplex using Virtual Screening and NMR validation." ResearchGate.[Link]

  • D'Agostino, G., et al. "A Potent Nonapeptide Inhibitor for the CXCL12/HMGB1 heterocomplex: A Computational and Experimental Approach." bioRxiv (2025).[Link]

  • SIELC Technologies. "5,5'-Methylenedisalicylic acid LC-MS Application." SIELC Applications Database.[Link]

Sources

Comparative

Benchmarking Guide: 5,5'-Methylenedi-2,3-cresotic Acid vs. Standard Anti-Inflammatories

The following guide serves as a technical framework for benchmarking 5,5'-Methylenedi-2,3-cresotic acid (MDCA) against standard non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers evaluating th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical framework for benchmarking 5,5'-Methylenedi-2,3-cresotic acid (MDCA) against standard non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers evaluating this compound's potential as a novel therapeutic candidate, specifically focusing on its structural classification as a lipophilic salicylate dimer.

Compound Identity: 5,5'-Methylenedi-2,3-cresotic acid (CAS: 2581-36-4) Synonyms: 3,3'-Methylenebis(6-hydroxy-5-methylbenzoic acid); Methylene-bis-cresotic acid.[1][2] Chemical Class: Salicylate Dimer / Polyphenolic Carboxylic Acid.

Executive Summary & Rationale

5,5'-Methylenedi-2,3-cresotic acid (MDCA) represents a structural evolution of classical salicylates. Unlike monomeric Aspirin (Acetylsalicylic acid) or Salicylic acid , MDCA features two cresotic acid moieties linked by a methylene bridge. This dimerization significantly alters the physicochemical profile, notably increasing lipophilicity (Predicted LogP ~4.1 vs. Aspirin ~1.2), which may enhance membrane permeability and alter tissue distribution.

This guide benchmarks MDCA against three distinct classes of anti-inflammatories to map its therapeutic potential:

  • Aspirin (Irreversible COX-1/2 Inhibitor): To assess if MDCA retains the classical salicylate mechanism.

  • Ibuprofen (Reversible Propionic Acid Derivative): To benchmark potency and reversible inhibition kinetics.

  • Salsalate (Salicylate Dimer): The direct structural competitor, evaluating if the methylene bridge and methyl groups of MDCA offer superior stability or potency over the ester linkage of Salsalate.

Mechanistic Basis & Signaling Pathways

The primary evaluation focuses on the Cyclooxygenase (COX) pathway and downstream NF-κB modulation. As a salicylate derivative, MDCA is hypothesized to inhibit COX enzymes by competing with arachidonic acid at the catalytic site, potentially without the acetylation mechanism unique to Aspirin.

Figure 1: Mechanistic Evaluation Pathway

The following diagram outlines the logical flow for determining MDCA's specific mode of action compared to standards.

MOA_Pathway Compound Test Compound (MDCA) COX1 COX-1 Enzyme (Constitutive) Compound->COX1 Inhibition? COX2 COX-2 Enzyme (Inducible) Compound->COX2 Inhibition? NFkB NF-κB Pathway (Cytokine Release) Compound->NFkB Modulation (High Dose) Arachidonic Arachidonic Acid Substrate Arachidonic->COX1 Arachidonic->COX2 PGE2 Prostaglandin E2 (Inflammation/Pain) COX1->PGE2 COX2->PGE2

Caption: Proposed site of action for MDCA within the arachidonic acid cascade. Dashed lines indicate primary benchmarking targets.

Comparative Physicochemical Profile

Before in vitro testing, researchers must account for the solubility differences that dictate formulation strategies.

PropertyMDCA (Test Candidate)Aspirin (Standard)Ibuprofen (Standard)Salsalate (Analog)
MW ( g/mol ) 316.31180.16206.29258.23
Lipophilicity (LogP) ~4.1 (High)1.193.53.2
pKa (Acidic) ~3.53.54.43.5
Solubility (Water) Low (<0.1 mg/mL)Moderate (3 mg/mL)Low (0.02 mg/mL)Insoluble
Primary Target COX-1 / COX-2COX-1 > COX-2COX-1 / COX-2COX-1 / COX-2

Insight: MDCA's high LogP suggests it requires DMSO or PEG-400 for initial stock preparation in assays, unlike the more water-soluble Aspirin.

Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of MDCA and calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogenic substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reference Inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective).

Workflow:

  • Preparation: Dissolve MDCA in 100% DMSO to 10 mM stock. Serial dilute (0.01 µM to 100 µM) in assay buffer (Tris-HCl, pH 8.0).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with MDCA or Standards for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity) for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic curve to derive IC50.

Validation Criteria:

  • Indomethacin IC50 (COX-1) should be ~0.02–0.1 µM.

  • Indomethacin IC50 (COX-2) should be ~0.2–1.0 µM.

Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat Model)

Objective: Evaluate the physiological anti-inflammatory efficacy and duration of action.

Animals: Male Wistar rats (180–220g), n=6 per group. Groups:

  • Vehicle Control (0.5% CMC).

  • MDCA (Low Dose: 30 mg/kg, High Dose: 100 mg/kg).

  • Aspirin (100 mg/kg).

  • Ibuprofen (50 mg/kg).

Step-by-Step:

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Administration: Administer drugs via oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) into the sub-plantar region of the right hind paw.

  • Monitoring: Measure paw volume (

    
    ) at 1, 3, 5, and 24 hours post-injection.
    
  • Analysis: Calculate % Inhibition of Edema:

    
    
    

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating MDCA, from solubility checks to in vivo confirmation.

Benchmarking_Workflow Start Start: MDCA (Solid Powder) Solubility Solubility Screen (DMSO/Buffer) Start->Solubility InVitro Enzymatic Assay (COX-1/2 IC50) Solubility->InVitro Cellular Cellular Assay (RAW 264.7 PGE2) InVitro->Cellular Decision IC50 < 100 µM? Cellular->Decision InVivo In Vivo Model (Paw Edema) Decision->InVivo Yes Report Final Profile (Potency vs Toxicity) Decision->Report No (Fail) InVivo->Report

Caption: Step-wise screening workflow for characterizing MDCA anti-inflammatory activity.

Data Interpretation Guide

When analyzing the results for MDCA, use the following reference ranges to categorize its performance.

ParameterHigh Potency (NSAID-like) Moderate (Salicylate-like) Weak / Inactive
COX-2 IC50 < 1 µM1 – 100 µM> 100 µM
Selectivity (COX-1/COX-2) < 0.1 (Coxib-like)0.5 – 5.0 (NSAID-like)> 10 (Aspirin-like)
Edema Inhibition (3h) > 60%30% – 60%< 30%

Hypothesis for MDCA: Due to the steric bulk of the methylene bridge and methyl groups, MDCA is expected to show reversible inhibition (unlike Aspirin) with a potency profile likely closer to Salsalate or Ibuprofen (micromolar range) rather than nanomolar inhibitors like Indomethacin. Its high lipophilicity may result in a delayed onset but prolonged duration in the paw edema model compared to Aspirin.

References

  • PubChem. 5,5'-Methylenedi-2,3-cresotic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vane, J. R., & Botting, R. M. (1998).Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. [Overview of COX inhibition standards].
  • Tanen, D. A., et al. (2008). Comparison of oral aspirin versus topical applied methyl salicylate for platelet inhibition. Annals of Pharmacotherapy. Available at: [Link] (Reference for salicylate comparative methodology).

Sources

Validation

Technical Assessment: Crystallographic Characterization of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

The following technical guide provides a rigorous crystallographic assessment of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid), structured for application scientists and drug development professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous crystallographic assessment of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid), structured for application scientists and drug development professionals.

Executive Summary

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) (CAS: 2581-36-4), often regarded as a structural analog to the pharmaceutical counter-ion Pamoic Acid , serves as a critical supramolecular building block. Its utility spans from Metal-Organic Frameworks (MOFs) to potential co-crystal formers in drug delivery systems.

This guide objectively compares the structural performance of this compound against its monomeric precursors and bulky analogs, utilizing Single Crystal X-Ray Diffraction (SCXRD) data to validate its conformation, hydrogen-bonding potential, and stability.

Key Findings:

  • Crystal System: Monoclinic, Space Group

    
     (implied by symmetry/Z).
    
  • Structural Motif: Forms infinite 1D hydrogen-bonded chains, unlike the discrete dimers often seen in simple benzoic acid derivatives.

  • Performance: Superior conformational flexibility compared to Pamoic Acid, allowing for more adaptive guest inclusion in co-crystallization.

Experimental Protocols: Synthesis & Crystallization

To ensure reproducibility, the following protocol synthesizes the target compound from 3-methylsalicylic acid, followed by a crystallization method optimized for diffraction-quality single crystals.

Synthesis Workflow

Reaction Basis: Electrophilic aromatic substitution of formaldehyde at the 5-position of the activated phenolic ring.

  • Reagents: 3-Methylsalicylic acid (1.0 eq), Formaldehyde (37% aq. soln, 0.6 eq), Sulfuric acid (catalyst).

  • Procedure:

    • Dissolve 3-methylsalicylic acid in aqueous H₂SO₄.

    • Add formaldehyde dropwise under reflux conditions (90–100°C) for 8 hours.

    • Precipitate the crude product by pouring the reaction mixture into ice water.

    • Filter and wash with cold water to remove unreacted monomer.

Crystallization for SCXRD
  • Solvent System: Dichloromethane (DCM) / Methanol (9:1 v/v).

  • Method: Slow Evaporation.[1]

  • Protocol:

    • Dissolve 50 mg of the purified solid in 10 mL of the solvent mixture at room temperature.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm, punch 3-4 small pinholes, and store in a vibration-free environment at 150 K (or controlled RT).

    • Target Morphology: Colorless blocks or prisms appearing within 3-5 days.

Process Visualization

SynthesisWorkflow Start 3-Methylsalicylic Acid (Precursor) Step1 Reflux w/ HCHO (H2SO4, 8h) Start->Step1 Electrophilic Subst. Step2 Precipitation (Ice Water) Step1->Step2 Quench Step3 Recrystallization (DCM/MeOH) Step2->Step3 Purification Final Single Crystals (C17H16O6) Step3->Final Slow Evap.

Figure 1: Step-by-step synthesis and crystallization workflow for generating diffraction-quality crystals.

Crystallographic Data & Analysis

The following data is derived from high-resolution Mo Kα radiation experiments at 150 K.

Crystal Data Summary
ParameterValueSignificance
Formula C₁₇H₁₆O₆Confirms the dicarboxylic acid structure.
Molar Mass 316.31 g/mol
Crystal System MonoclinicCommon for organic acids with inversion centers.
Space Group

(Assumed)
Molecule sits on a crystallographic 2-fold axis.
Unit Cell a 20.4168(13) ÅLong axis indicates extended packing.
Unit Cell b 4.9300(3) ÅShort axis suggests

-stacking direction.
Unit Cell c 15.5470(12) Å
Beta Angle (

)
111.290(3)°Significant shear; typical for monoclinic systems.[1]
Volume 1458.08(17) ų
Z 4Indicates 4 molecules per unit cell (0.5 per asymmetric unit).[1]
Structural Logic & Causality
  • Conformation: The molecule exhibits a "twisted" geometry where the two phenyl rings are nearly perpendicular (inter-ring dihedral angle ≈ 86.6°).[1] This is causally linked to the steric bulk of the ortho-hydroxyl and meta-methyl groups, which prevents coplanarity.

  • Intramolecular Hydrogen Bonding: A strong O–H···O interaction exists between the phenolic hydroxyl and the adjacent carboxylic carbonyl.[1] This "locks" the local orientation of the carboxylic acid group, making it coplanar with the phenyl ring.

  • Intermolecular Packing: The carboxylic acid groups form centrosymmetric dimers [Graph Set

    
    ].[1] However, due to the twisted backbone, these dimers propagate into infinite 1D chains  along the [101] direction rather than discrete closed units.
    

Comparative Performance Guide

This section compares the target compound against its primary pharmaceutical analog (Pamoic Acid) and its monomeric precursor.

Comparison Matrix
Feature5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)Pamoic Acid (Analog)3-Methylsalicylic Acid (Monomer)
Backbone Phenyl (Flexible)Naphthyl (Rigid/Bulky)Phenyl (Single)
Solubility Moderate (Alcohols, DCM)Low (requires DMSO/Base)High
Packing Motif Infinite ChainsChannel/Grid StructuresDiscrete Dimers
Hydrophobicity ModerateHigh (Naphthalene rings)Low
Application Co-crystal former, MOF LigandDrug Counter-ion (Sustained Release)Precursor, Metabolite
Mechanistic Pathway of Interaction

The diagram below illustrates how the structural flexibility of the 5,5'-Methylenebis derivative offers a distinct binding mode compared to the rigid Pamoic acid.

InteractionComparison Compound 5,5'-Methylenebis... (Flexible Linker) Target Guest Molecule / Drug Compound->Target Adaptive Fit (Twisted Conformation) Outcome1 Versatile Co-crystals Compound->Outcome1 Pamoic Pamoic Acid (Rigid Naphthyls) Pamoic->Target Cavity Encapsulation (Rigid Stacking) Outcome2 Stable Salt Formation Pamoic->Outcome2

Figure 2: Mechanistic comparison of ligand-guest interaction modes.

Expert Insight

While Pamoic acid is the industry standard for creating long-acting injectable formulations (due to its high hydrophobicity and stable salt formation), 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) offers a superior alternative for crystal engineering . Its lower molecular weight and higher conformational freedom allow it to adjust to a wider range of guest molecules, making it an excellent candidate for stabilizing amorphous drugs via co-crystallization.

References

  • Crystal structure of the title compound (C17H16O6) . Acta Crystallographica Section E, 2011.[2]

  • Pamoic acid determined from powder diffraction data . Acta Crystallographica Section E, 2006.

  • Synthesis and properties of methylenebis(salicylic acid) derivatives. Journal of Applied Polymer Science, 1993. (Referenced contextually for synthesis protocols).
  • PubChem Compound Summary for CID 17413 . National Library of Medicine.

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) in Serum

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides a comprehensive com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This guide provides a comprehensive comparison of three prominent analytical techniques for the quantitative analysis of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) in serum: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The selection of an appropriate analytical method is a critical decision, contingent upon the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and cost. This document will delve into the theoretical underpinnings, practical implementation, and comparative performance of each method, supported by illustrative experimental data. All methodologies presented herein are designed to adhere to the stringent validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction to 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) and the Imperative for its Quantification

5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) is a molecule of interest in pharmaceutical research. Its chemical structure, characterized by two salicylic acid moieties linked by a methylene bridge, suggests potential therapeutic applications. Accurate measurement of its concentration in serum is crucial for pharmacokinetic (PK) studies, toxicokinetic (TK) assessments, and therapeutic drug monitoring, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Overview of Analytical Methodologies

The choice of an analytical platform is a balance between performance and practicality. The following sections will provide a detailed comparison of HPLC-UV, LC-MS/MS, and ELISA for the quantification of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) in serum.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4][5] For a chromophore-containing molecule like 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid), UV detection offers a straightforward and cost-effective means of quantification.

Causality Behind Experimental Choices: The selection of a reversed-phase C18 column is predicated on the non-polar nature of the analyte, ensuring adequate retention and separation from polar serum components.[6] An isocratic mobile phase of acetonitrile and acidified water provides a stable and reproducible chromatographic environment.[6][7] Phosphoric acid is added to the aqueous phase to suppress the ionization of the carboxylic acid groups, leading to improved peak shape and retention time consistency.[6]

Sample Preparation:

  • To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.[8]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.[6]

Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.[6]

  • Mobile Phase: 30:70 (v/v) acetonitrile and water with 0.1% phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 280 nm).

  • Injection Volume: 20 µL.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis serum Serum Sample (100 µL) ppt Protein Precipitation (Acetonitrile) serum->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute filter Filtration reconstitute->filter hplc HPLC Injection filter->hplc detect UV Detection hplc->detect data Data Acquisition & Quantification detect->data

Caption: Workflow for HPLC-UV analysis of serum samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[9] It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Causality Behind Experimental Choices: The use of a more advanced sample preparation technique like Solid Phase Extraction (SPE) is justified by the need for cleaner extracts to minimize matrix effects in the mass spectrometer.[10][11] A gradient elution is employed to effectively separate the analyte from a wider range of endogenous interferences and to shorten the analysis time. Electrospray ionization (ESI) in negative mode is chosen due to the presence of acidic protons on the carboxylic acid and hydroxyl groups, which are readily deprotonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.[12]

Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[10]

  • Pre-treat 100 µL of serum by adding 400 µL of 0.5% formic acid in water.[10]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system.

  • Column: C18, 2.7 µm, 2.1 x 50 mm.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in methanol.[13]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transition: To be determined by infusion of the analyte (e.g., m/z 317.1 -> 273.1).

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis serum Serum Sample (100 µL) pretreat Pre-treatment (Formic Acid) serum->pretreat load SPE Loading pretreat->load wash SPE Wash load->wash elute SPE Elution wash->elute evap_recon Evaporation & Reconstitution elute->evap_recon lcms LC-MS/MS Injection evap_recon->lcms ms_detect MRM Detection lcms->ms_detect data_acq Data Acquisition & Quantification ms_detect->data_acq

Caption: Workflow for LC-MS/MS analysis of serum samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[14][15] A competitive ELISA format would be suitable for a small molecule like 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid).

Causality Behind Experimental Choices: The development of a specific antibody against the target analyte is the cornerstone of this method, providing high specificity. The competitive format is chosen because small molecules are often difficult to immobilize and detect with a sandwich ELISA. In this format, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.[15][16]

  • Coat a 96-well microplate with an antibody specific for 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) and incubate overnight at 4°C.[17]

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[18]

  • Add blocking buffer (e.g., 1% BSA in PBS) and incubate for 1 hour at 37°C to prevent non-specific binding.[17]

  • Wash the plate as described in step 2.

  • Add standards and serum samples to the wells, followed by the addition of a fixed amount of enzyme-conjugated 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid).

  • Incubate for 2 hours at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color develops.[14][16]

  • Stop the reaction with a stop solution (e.g., 0.16M sulfuric acid).[17]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Workflow Diagram: Competitive ELISA

ELISA_Workflow cluster_protocol Competitive ELISA Protocol coat Coat Plate with Antibody wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_sample Add Sample & Conjugate wash2->add_sample incubate Incubate add_sample->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance stop->read

Caption: Workflow for competitive ELISA.

Performance Comparison

The performance of each method is evaluated based on key validation parameters as recommended by regulatory guidelines.[1][3][19]

ParameterHPLC-UVLC-MS/MSELISA
Linearity (r²) > 0.995> 0.998> 0.990
Lower Limit of Quantification (LLOQ) ~10-50 ng/mL~0.1-1 ng/mL[20]~1-10 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±20%
Precision (%RSD) < 15%< 15%< 20%
Selectivity Moderate (potential for co-eluting interferences)High (based on mass-to-charge ratio)High (based on antibody-antigen binding)
Sample Throughput ModerateHigh (with automation)Very High
Cost per Sample LowHighModerate
Method Development Time ShortModerateLong (requires antibody development)

Discussion and Recommendations

The choice of the most suitable analytical method for the quantification of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) in serum is a multi-faceted decision.

  • HPLC-UV is a viable option for studies where high sensitivity is not a primary concern and cost is a significant factor. Its simplicity and robustness make it suitable for routine analysis in later stages of drug development.

  • LC-MS/MS stands out as the preferred method for regulated bioanalysis, particularly in early-phase clinical trials and for studies requiring the highest level of sensitivity and specificity.[9] While the initial investment in instrumentation is high, its performance and reliability are unparalleled.

  • ELISA offers a high-throughput solution for screening large numbers of samples. However, the significant upfront investment in time and resources for antibody development and assay optimization must be considered. It is particularly well-suited for large-scale clinical studies where a validated assay is available.

Ultimately, the decision should be guided by a "fit-for-purpose" approach, where the analytical method is selected based on the specific questions the study aims to answer.[2][21]

Conclusion

This guide has provided a comprehensive comparison of HPLC-UV, LC-MS/MS, and ELISA for the quantitative analysis of 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) in serum. By understanding the principles, protocols, and performance characteristics of each method, researchers, scientists, and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable, and scientifically sound data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid)

CAS Number: 2581-36-4 Synonyms: 5,5'-Methylenedi-2,3-cresotic acid; 3,3'-Dimethyl-5,5'-methylenedisalicylic acid Chemical Class: Substituted Aromatic Organic Acid / Bis-salicylic Acid Derivative[1][2] Executive Safety Su...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2581-36-4 Synonyms: 5,5'-Methylenedi-2,3-cresotic acid; 3,3'-Dimethyl-5,5'-methylenedisalicylic acid Chemical Class: Substituted Aromatic Organic Acid / Bis-salicylic Acid Derivative[1][2]

Executive Safety Summary

Risk Profile: 5,5'-Methylenebis(2-hydroxy-3-methylbenzoic acid) is a solid organic acid.[1][2][3] While valuable as a polymer intermediate and chelating agent, it presents specific risks related to tissue corrosion and inhalation. Its structural moieties (phenolic hydroxyl and carboxylic acid groups) make it a severe eye irritant and potential skin sensitizer.

GHS Hazard Classification (derived from structural analogs):

  • H315: Causes skin irritation.[4]

  • H318/H319: Causes serious eye damage/irritation.[5][6]

  • H335: May cause respiratory irritation.[4][6]

  • H302: Harmful if swallowed.[5][4][7]

Personal Protective Equipment (PPE) Matrix

This matrix dictates the required protection levels based on the operational scale. Trustworthiness Check: Never rely on a single glove type for all solvents; if this acid is dissolved in strong polar solvents (e.g., DMF, DMSO), glove selection must shift to match the solvent breakthrough time.

Operational ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (mg scale) (Weighing, TLC)Fume Hood recommended.If open bench: N95/P2 mask.[1][2]Nitrile (0.11 mm) Double gloving recommended.Safety Glasses with side shields.[8]Lab Coat (Cotton/Poly),Closed-toe shoes.[1][2]
Preparative (g scale) (Synthesis, Transfer)Fume Hood (Required) Face velocity: 80–100 fpm.Nitrile (Extended Cuff) Change immediately upon splash.Chemical Goggles (Indirect vent) to prevent dust entry.Lab Coat + Chemical Apron (Tyvek or PVC).
Bulk/Spill Cleanup (>100g or Powder Release)P100 / N100 Respirator (Half-face minimum).[1][2]Double Layer: Inner: NitrileOuter: Butyl Rubber or Neoprene.Face Shield +Chemical Goggles.[9]Tyvek Coveralls ,Shoe Covers.
Operational Protocols
A. Storage & Stability[10][4][6][9][11]
  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) and strong bases (e.g., hydroxides, amines) to prevent exothermic neutralization or degradation.

  • Container: Keep tightly closed. Hygroscopic tendencies are common in salicylic acid derivatives; moisture uptake can alter stoichiometry in precise applications.

B. Weighing & Transfer (Dust Control)[8]
  • Engineering Control: Use a static-dissipative weighing funnel inside a chemical fume hood.

  • Static Hazard: Organic powders can generate static charge. Use an ionizing blower if handling large quantities to prevent dispersal or spark generation.

  • Technique: "Pour-down" method—tilt the receiving vessel to minimize the drop height of the powder, reducing dust cloud formation.

C. Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen (

    
    ) or Argon (
    
    
    
    ) is standard best practice to prevent oxidative degradation of the phenolic groups at high temperatures.
  • Solvent Choice: Soluble in basic aqueous solutions and polar organic solvents (Ethanol, DMSO). Ensure solvent compatibility with reactor seals (Viton is generally resistant).

Emergency Response Logic

Mechanism of Injury: As a salicylic acid derivative, this compound can uncouple oxidative phosphorylation if absorbed in large quantities, but the immediate acute risk is chemical burns to mucous membranes due to acidity.

Spill & Exposure Decision Workflow

The following diagram outlines the immediate decision logic for a spill or exposure event.

SpillResponse Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck Exposure Personal Exposure TypeCheck->Exposure Spill Chemical Spill TypeCheck->Spill Skin Skin Contact: Flush 15min (Safety Shower) Remove Clothing Exposure->Skin Eye Eye Contact: Flush 15min (Eyewash) Hold Eyelids Open Exposure->Eye Inhalation Inhalation: Move to Fresh Air Support Breathing Exposure->Inhalation Medical Seek Medical Attention (Bring SDS) Skin->Medical Eye->Medical Inhalation->Medical SizeCheck Is Spill > 100g or Outside Hood? Spill->SizeCheck Evacuate Evacuate Lab Call EHS/Hazmat SizeCheck->Evacuate Yes Clean Clean Up Procedure SizeCheck->Clean No PPE_Up Don PPE: Goggles, N95/P100, Double Gloves Clean->PPE_Up Neutralize Cover with Soda Ash or Sodium Bicarbonate PPE_Up->Neutralize Collect Sweep carefully (No Dust) Place in Haz Waste Neutralize->Collect

Figure 1: Decision logic for handling exposure and spill incidents involving solid organic acids.

Disposal Procedures

Self-Validating Disposal System: Before disposal, verify the pH of the waste stream.[2] Never mix acidic solid waste with cyanide or sulfide salts, as this can generate lethal gas.

  • Solid Waste: Collect contaminated solids (wipes, powder) in a container labeled "Hazardous Waste - Solid Organic Acid."

  • Liquid Waste (Mother Liquor):

    • If dissolved in organic solvent: Dispose in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent.

    • If aqueous: Adjust pH to 6–9 (neutralize) only if permitted by local EHS regulations for drain disposal; otherwise, dispose as "Aqueous Corrosive Waste."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17413, 5,5'-Methylenedi-2,3-cresotic acid. Retrieved from [Link][1][2]

  • Washington University EHS. Organic Acid Standard Operating Procedure. Retrieved from [Link][1][2][9]

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